4-Amino-3-methoxy-N-phenylbenzamide
Description
BenchChem offers high-quality 4-Amino-3-methoxy-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methoxy-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRMSRRCGFUJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Amino-3-methoxy-N-phenylbenzamide
Structural Properties, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
4-Amino-3-methoxy-N-phenylbenzamide (CAS: 59673-81-3) is a substituted benzanilide derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] While structurally related to the benzamide class of Histone Deacetylase (HDAC) inhibitors, its specific substitution pattern—characterized by a para-amino and meta-methoxy moiety relative to the amide linker—distinguishes it as a unique chemical probe.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a validated synthesis workflow, and its utility in Structure-Activity Relationship (SAR) studies, particularly in the development of antiviral agents (Enterovirus 71) and epigenetic modulators.
Physicochemical Profile
Understanding the solid-state and solution-phase properties is prerequisite for successful formulation and assay development.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-Amino-3-methoxy-N-phenylbenzamide |
| CAS Number | 59673-81-3 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 174–176 °C [1] |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water |
| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen) |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) |
| H-Bond Acceptors | 3 (Amide Carbonyl, Methoxy Oxygen, Aniline Nitrogen) |
Structural Analysis & Electronic Effects
-
Methoxy Group (C3): The meta-methoxy substituent exerts a steric influence that restricts the rotation of the phenyl ring, potentially locking the bioactive conformation. Electronically, it acts as a weak activator via resonance, modulating the acidity of the neighboring amide proton.
-
Amino Group (C4): The para-amino group is the primary electron-donating group (EDG). In the context of HDAC inhibition, para-amino benzamides generally show reduced zinc-binding affinity compared to their ortho-amino counterparts (e.g., Entinostat), making this compound a valuable negative control or "scaffold-hop" candidate to test regio-isomeric selectivity [2].
Validated Synthetic Protocol
The following protocol is designed for high-fidelity synthesis, prioritizing purity and yield. It utilizes a "Nitro-Reduction" pathway, which avoids the oxidation risks associated with coupling free anilines directly.
Reaction Pathway Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.
Figure 1: Step-wise synthetic pathway via nitro-reduction.
Detailed Methodology
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
-
Activation: Dissolve 4-nitro-3-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 equiv) dropwise at 0°C. Stir for 2 hours until gas evolution ceases (formation of acid chloride).
-
Coupling: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in DCM.
-
Addition: Add Aniline (1.0 equiv) and Triethylamine (TEA, 2.5 equiv) to the solution at 0°C. Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
Step 2: Reduction (Nitro to Amino)
-
Hydrogenation: Dissolve the nitro-intermediate in Methanol (MeOH). Add 10% Pd/C catalyst (10 wt% loading).
-
Reaction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the nitro compound.
-
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain pure 4-Amino-3-methoxy-N-phenylbenzamide .
Medicinal Chemistry Applications
This compound is rarely a standalone drug but acts as a vital probe in two primary therapeutic areas.
A. Antiviral Research (Enterovirus 71)
In the search for inhibitors of Enterovirus 71 (EV71), N-phenylbenzamide derivatives have shown promise.[4]
-
Mechanism: These compounds often target the viral capsid protein, preventing uncoating or viral entry.
-
SAR Insight: While the 4-amino derivative (Target) shows moderate activity, studies indicate that substitutions on the N-phenyl ring (e.g., 4-bromo or 4-chloro) significantly enhance potency. The 4-amino-3-methoxy core serves as the stable "anchor" while the N-phenyl ring is optimized for hydrophobic pocket interactions [1].
B. Epigenetics (HDAC Inhibition)
The benzamide pharmacophore is central to Class I selective HDAC inhibitors (e.g., Mocetinostat).
-
Structural Divergence:
-
Classic HDACi: Require an ortho-amino group (2-amino) to chelate the Zinc ion in the HDAC active site.
-
Probe Utility: 4-Amino-3-methoxy-N-phenylbenzamide lacks this ortho-amino motif. Therefore, it is frequently used as a negative control in biological assays to confirm that observed effects are due to Zinc-dependent HDAC inhibition and not off-target toxicity.
-
-
Linker Design: It serves as a precursor for synthesizing "linker-modified" inhibitors where the N-phenyl group is replaced by longer alkyl chains terminating in a Zinc Binding Group (ZBG) like hydroxamic acid.
Pathway Visualization: Pharmacophore Comparison
The following diagram contrasts the target molecule with a bioactive HDAC inhibitor to illustrate the "Scaffold Hop."
Figure 2: Pharmacophore comparison showing the critical regio-isomeric difference preventing Zinc chelation.
Analytical Characterization Data
To validate the synthesis of CAS 59673-81-3, compare experimental data against these literature values [1].
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI-HRMS):
-
Calculated [M+H]⁺: 243.1134
-
Found: 243.1133
-
References
-
Wang, Y., et al. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." International Journal of Molecular Sciences, vol. 14, no. 5, 2013, pp. 9636-9646.
-
Mellini, P., et al. "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." Molecules, vol. 25, no. 10, 2020.
-
ChemicalBook. "4-Amino-3-methoxy-N-phenylbenzamide Properties and Safety."
Sources
- 1. CAS Index | Ambeed [ambeed.com]
- 2. 59673-81-3|4-Amino-3-methoxy-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 3. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic potential of 4-Amino-3-methoxy-N-phenylbenzamide derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 4-Amino-3-methoxy-N-phenylbenzamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide focuses on a specific, highly versatile subclass: 4-Amino-3-methoxy-N-phenylbenzamide derivatives. We will explore the synthetic pathways to access these molecules, delve into their diverse therapeutic applications, elucidate their mechanisms of action, and analyze critical structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.
The 4-Amino-3-methoxy-N-phenylbenzamide Core: A Foundation for Diverse Bioactivity
The 4-Amino-3-methoxy-N-phenylbenzamide structure is characterized by a central benzamide linkage, with a key substitution pattern on the benzoic acid-derived ring: an amino group at position 4 and a methoxy group at position 3. This arrangement provides a unique electronic and steric environment, creating a versatile platform for derivatization. The amino group, in particular, serves as a crucial handle for modification, allowing for the exploration of a vast chemical space to fine-tune pharmacological properties. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and anti-inflammatory effects, making them a focal point of significant research interest.
Synthetic Strategies for Derivative Elaboration
The construction of 4-Amino-3-methoxy-N-phenylbenzamide derivatives is typically achieved through robust and well-established synthetic routes. The primary approach involves the formation of the central amide bond, followed by modification of the peripheral functionalities.
General Synthetic Workflow
A common and efficient pathway begins with a substituted benzoic acid and a substituted aniline. The core amide bond is forged using standard peptide coupling reagents. Subsequent reactions, such as alkylation or acylation of the 4-amino group, allow for the generation of diverse libraries of compounds.
Mechanism of action for 4-Amino-3-methoxy-N-phenylbenzamide in HDAC inhibition
An In-Depth Technical Guide on the Mechanism of Action for Benzamide-Based HDAC Inhibitors
Authored by a Senior Application Scientist
Foreword: The Epigenetic Frontier and the Rise of Benzamide HDAC Inhibitors
In the intricate landscape of cellular regulation, the dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs) stands as a cornerstone of epigenetic control.[1][2] These enzymes meticulously orchestrate the acetylation status of histone proteins, thereby modulating chromatin structure and gene expression.[2] Dysregulation of this delicate balance is a hallmark of numerous pathologies, most notably cancer, where aberrant HDAC activity leads to the silencing of tumor suppressor genes.[1][3] This has catalyzed the development of HDAC inhibitors (HDACis) as a promising class of therapeutic agents.[3]
Among the various classes of HDACis, the benzamides have emerged as a clinically significant group, with compounds like Entinostat (MS-275) and Mocetinostat (MGCD0103) undergoing clinical trials.[4][5] This guide will delve into the core mechanism of action of benzamide-based HDAC inhibitors, using the archetypal structure of 4-Amino-3-methoxy-N-phenylbenzamide as a representative scaffold to explore the nuanced molecular interactions that drive their inhibitory activity. While specific experimental data for this exact molecule is not extensively published, its structure embodies the key pharmacophoric features of the aminobenzamide class, providing a robust framework for our discussion.
This document is intended for researchers, scientists, and drug development professionals. It will dissect the chemical logic behind the design of these inhibitors, detail the experimental methodologies for their evaluation, and explore the downstream cellular consequences of their action.
Section 1: The Archetypal Structure: 4-Amino-3-methoxy-N-phenylbenzamide
The foundation of our exploration is the 4-Amino-3-methoxy-N-phenylbenzamide structure. Its design is a testament to the principles of rational drug design, incorporating three key pharmacophoric elements:
-
The Zinc-Binding Group (ZBG): The ortho-amino benzamide moiety is the critical component for engaging the catalytic machinery of HDAC enzymes. The amino group and the adjacent carbonyl oxygen form a bidentate chelate with the active site Zn²⁺ ion, a hallmark of this class of inhibitors.[5]
-
The Phenyl Cap: The N-phenyl group serves as the "cap," a hydrophobic moiety that interacts with the surface of the enzyme, often near the rim of the active site channel. These interactions contribute to the inhibitor's affinity and can influence isoform selectivity.
-
The Substituted Benzene Ring: The methoxy and amino groups on the benzamide ring are not merely passive substituents. They can influence the electronic properties of the molecule and establish additional interactions within the active site, thereby modulating potency and selectivity.[6][7]
Section 2: The Core Mechanism: Unraveling the Inhibition of HDACs by Benzamides
The inhibitory action of benzamide derivatives is centered on their interaction with the active site of class I and some class II HDACs.[4] The canonical model of this interaction, supported by X-ray crystallography and molecular modeling studies, involves several key events.[5][7]
The crystal structure of HDAC2 complexed with a benzamide inhibitor reveals that the inhibitor binds within the enzyme's active site channel, with the aminophenyl group chelating the catalytic Zn²⁺ ion through both the carbonyl oxygen and the amino nitrogen.[5] This interaction is crucial for potent inhibition. The phenyl cap group typically makes hydrophobic interactions with residues at the rim of the active site.
Caption: A generalized workflow for determining the IC₅₀ of an HDAC inhibitor.
Section 5: Downstream Cellular Effects and Modulated Signaling Pathways
The inhibition of HDACs by benzamides sets off a cascade of downstream cellular events, primarily driven by the hyperacetylation of both histone and non-histone proteins. [4]This leads to the reactivation of silenced tumor suppressor genes and the modulation of key signaling pathways involved in cell cycle control and apoptosis.
One of the critical pathways affected is the p53 signaling pathway. p53 is a tumor suppressor protein that is often inactivated in cancer. HDAC inhibitors can lead to the acetylation and activation of p53, resulting in cell cycle arrest and apoptosis.
Caption: Simplified schematic of the p53 pathway activation by benzamide HDACis.
Section 6: Conclusion and Future Directions
Benzamide-based HDAC inhibitors represent a significant advancement in the field of epigenetic therapy. Their mechanism of action, centered on the chelation of the active site zinc ion, provides a robust framework for the design of potent and selective inhibitors. The archetypal structure of 4-Amino-3-methoxy-N-phenylbenzamide encapsulates the key features that define this class of compounds.
Future research in this area will likely focus on several key aspects:
-
Improving Isoform Selectivity: The development of inhibitors with greater selectivity for specific HDAC isoforms could lead to improved therapeutic windows and reduced off-target effects.
-
Combination Therapies: Exploring the synergistic effects of benzamide HDAC inhibitors with other anticancer agents is a promising avenue for overcoming drug resistance.
-
Novel Applications: Investigating the therapeutic potential of benzamide HDACis in non-oncological indications, such as neurodegenerative and inflammatory diseases, is an expanding area of research.
The continued exploration of the intricate biology of HDACs and the rational design of novel inhibitors will undoubtedly pave the way for new and improved epigenetic therapies.
References
-
Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]
-
Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors. (n.d.). Semantic Scholar. [Link]
-
Wang, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3270-3287. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
Dowling, D. P., et al. (2010). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current opinion in structural biology, 20(2), 198–205. [Link]
-
Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of medicinal chemistry, 56(18), 7201–7211. [Link]
-
Lee, S., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Scientific Reports, 14(1), 22619. [Link]
-
Li, Y., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1649. [Link]
-
Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 574. [Link]
-
Synthesis of A. 3-Methoxy-N-phenylbenzamide. (n.d.). PrepChem.com. [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). ResearchGate. [Link]
-
Mechanism of action of HDAC inhibitors. (n.d.). ResearchGate. [Link]
-
Senger, J., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 715. [Link]
-
Zhu, W., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Drug discovery and therapeutics, 12(1), 35–44. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3326. [Link]
-
Synthesis of substituted 4-amino-N-phenylbenzamide. (n.d.). ResearchGate. [Link]
-
Al-Blewi, F. F., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(4), M1501. [Link]
- Preparation method of 3-amino-4-methoxybenzaniline. (2016).
-
Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]
-
Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy)methyl)-N-hydroxybenzamides / propenamides as Histone Deacetylase Inhibitors and Antitumor Agents. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 4-Amino-Benzamide Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-amino-benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of clinically successful and investigational drugs. Its synthetic tractability and ability to engage in key hydrogen bonding and aromatic interactions have made it a versatile template for the design of inhibitors targeting a diverse range of enzymes, including poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and various protein kinases. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-benzamide derivatives. We will explore the critical structural modifications that govern potency and selectivity for these key target classes, provide detailed experimental protocols for their synthesis and biological evaluation, and present visual summaries of key concepts to empower researchers in the rational design of novel therapeutics based on this remarkable scaffold.
Introduction: The 4-Amino-Benzamide Core - A Foundation for Therapeutic Innovation
The benzamide functional group, first discovered in the 19th century, has become a cornerstone of modern pharmacology.[1] Within this broad class of compounds, the 4-amino-benzamide scaffold stands out for its remarkable versatility and therapeutic relevance. This simple yet elegant chemical entity, characterized by a benzamide core with an amino group at the para-position, serves as a crucial pharmacophore in a wide array of biologically active molecules.[2] Its prevalence in drug discovery can be attributed to its ability to form key interactions with biological targets, its amenability to chemical modification, and its favorable physicochemical properties.
This guide will delve into the intricate structure-activity relationships of 4-amino-benzamide derivatives, focusing on three major classes of therapeutic targets:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Crucial for DNA repair, PARP inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
-
Histone Deacetylase (HDAC) Inhibitors: As key epigenetic modulators, HDACs are implicated in a variety of diseases, including cancer and inflammatory disorders.
-
Protein Kinase Inhibitors: This vast family of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
By understanding the nuanced effects of structural modifications on the activity of 4-amino-benzamide scaffolds against these targets, researchers can more effectively design and develop novel, potent, and selective therapeutic agents.
General Synthetic Strategies for 4-Amino-Benzamide Derivatives
The synthesis of 4-amino-benzamide derivatives typically follows a convergent and modular approach, allowing for the facile introduction of diversity at various positions of the scaffold. The most common strategy involves the formation of the central amide bond between a substituted 4-aminobenzoic acid derivative and a desired amine, or vice versa. A key and widely employed synthetic route commences with a 4-nitrobenzoic acid precursor.[3]
A generalized workflow for this synthesis is depicted below:
Caption: General synthetic workflow for 4-amino-benzamide derivatives.
This multi-step process offers several advantages. The starting 4-nitrobenzoic acid is commercially available and relatively inexpensive. The conversion to the acyl chloride provides a reactive intermediate for efficient amide bond formation with a wide range of amines. Finally, the reduction of the nitro group to the key 4-amino functionality is typically a high-yielding and clean reaction.
Detailed Experimental Protocol: Synthesis of a Generic 4-Amino-N-aryl-benzamide
This protocol outlines the synthesis of a representative 4-amino-N-aryl-benzamide, a common structural motif in many biologically active compounds.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride [2]
-
To a solution of 4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride can often be used in the next step without further purification.
Step 2: Synthesis of 4-Nitro-N-aryl-benzamide [2]
-
Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add the desired aniline derivative (1.0 - 1.2 eq) and a base such as triethylamine or pyridine (1.5 - 2.0 eq).
-
Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 4-nitro-N-aryl-benzamide.
Step 3: Synthesis of 4-Amino-N-aryl-benzamide [2]
-
Dissolve the 4-nitro-N-aryl-benzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common methods include:
-
Iron powder and hydrochloric acid: Add iron powder (3.0 - 5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 2-4 hours.
-
Catalytic hydrogenation: Use palladium on carbon (Pd/C) (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
-
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture (if using a solid reducing agent) and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final 4-amino-N-aryl-benzamide.
Structure-Activity Relationship (SAR) of 4-Amino-Benzamide Scaffolds
The pharmacological activity of 4-amino-benzamide derivatives is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections will dissect the SAR of this versatile core against three major classes of drug targets.
PARP Inhibitors: Trapping the DNA Repair Machinery
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical enzymes in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[4] PARP inhibitors have shown remarkable efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. The 4-amino-benzamide moiety is a common feature in many potent PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ cofactor, binding to the enzyme's active site.[5]
Key SAR Insights for PARP Inhibition:
-
The Benzamide Core: The benzamide group is a crucial pharmacophore, with the amide NH and carbonyl oxygen forming key hydrogen bonds with the PARP active site.
-
The 4-Amino Group: While not always present in its primary amine form in the final drug, the 4-position of the benzamide ring is a critical point for derivatization, often leading to extended structures that occupy the adenosine-binding pocket.
-
Substituents on the Amide Nitrogen: Large, often cyclic or bicyclic, substituents on the amide nitrogen are common and crucial for achieving high potency. These groups can form additional interactions with the enzyme, including pi-stacking and hydrophobic interactions.
Quantitative SAR Data for Representative PARP Inhibitors:
| Compound | R Group (on Amide Nitrogen) | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib | 4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)phenyl | 5 | [2] |
| Rucaparib | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)phenyl | 1.4 | [2] |
| Niraparib | 2-(4-(pyridin-3-yl)phenyl)-1H-indazole-7-carboxamide | 3.8 | [2] |
| Talazoparib | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,5-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one | 0.57 | [2] |
Signaling Pathway and Mechanism of Action:
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
HDAC Inhibitors: Modulating the Epigenome
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[6] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets. The 2-amino-benzamide moiety is a well-established zinc-binding group (ZBG) in a class of HDAC inhibitors known as the "ortho-aminoanilides".[7]
Key SAR Insights for HDAC Inhibition:
-
The 2-Aminoanilino Group: The 2-amino group of the aniline ring and the adjacent amide NH coordinate with the zinc ion in the active site of HDACs.
-
The "Cap" Group: The substituent attached to the 4-position of the benzamide ring, known as the "cap" group, plays a crucial role in determining potency and isoform selectivity. This group interacts with the surface of the enzyme and can be varied to optimize interactions with different HDAC isoforms.
-
The Linker: The benzamide scaffold itself acts as a linker between the ZBG and the cap group, and its rigidity and conformation are important for proper orientation within the active site.
Quantitative SAR Data for Representative 2-Amino-Benzamide HDAC Inhibitors:
| Compound | R Group ("Cap") | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |
| Entinostat (MS-275) | (pyridin-3-ylmethoxy)carbonyl)aminomethyl | 170 | 390 | 490 | [6] |
| Mocetinostat | N-(2-aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide | 170 | 250 | 100 | [6] |
| CI-994 | N-(2-aminophenyl)-4-(acetylamino)benzamide | 41 | 147 | 46 | [8] |
| NA | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | 95.2 | 260.7 | 255.7 | [8][9] |
Signaling Pathway and Mechanism of Action:
Caption: Mechanism of action of HDAC inhibitors leading to altered gene expression.
Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins.[7] Their dysregulation is a common driver of cancer and other diseases. The 4-amino-benzamide scaffold has been successfully employed in the design of inhibitors for various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and non-receptor tyrosine kinases like Abl.
Key SAR Insights for Kinase Inhibition:
-
The 4-Amino Group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.
-
Substituents on the 4-Amino Group: Large, heterocyclic ring systems are frequently attached to the 4-amino group and extend into the ATP-binding pocket, forming additional interactions and conferring selectivity.
-
Substituents on the Amide Nitrogen: These substituents can occupy the solvent-exposed region of the active site and can be modified to improve physicochemical properties and target engagement.
Quantitative SAR Data for Representative 4-Amino-Benzamide Kinase Inhibitors:
| Compound | Target Kinase | R Group (on 4-amino group) | R' Group (on amide nitrogen) | IC₅₀ (nM) | Reference |
| Imatinib | Bcr-Abl | 4-(pyridin-3-yl)pyrimidin-2-yl | 4-((4-methylpiperazin-1-yl)methyl)phenyl | ~300 | [10] |
| Nilotinib | Bcr-Abl | 4-(pyridin-3-yl)pyrimidin-2-yl | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | <30 | [11] |
| Axitinib | VEGFR1/2/3 | Indazole | N-methyl-2-(phenylsulfonamido)ethyl | 0.1/0.2/0.1-0.3 | [12] |
| Sorafenib | VEGFR2/3, PDGFRβ | 4-(4-aminophenoxy)pyridine-2-carboxamide | 4-chloro-3-(trifluoromethyl)phenyl | 90 (VEGFR2) | [12] |
Signaling Pathway and Mechanism of Action:
Caption: General mechanism of action of receptor tyrosine kinase inhibitors.
Experimental Protocols for Biological Evaluation
The biological evaluation of 4-amino-benzamide derivatives is crucial for determining their potency, selectivity, and mechanism of action. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
PARP Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PARP assay kits.[12][13][14][15]
Materials:
-
Histone-coated 96-well plates
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds and positive control (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of the histone-coated plate.
-
Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant PARP enzyme to all wells except the blank.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 30 µL of biotinylated NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Detection:
-
Add 100 µL of streptavidin-HRP solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until color develops.
-
-
Stop Reaction and Read: Add 100 µL of stop solution to each well and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
HDAC Inhibition Assay (Fluorometric)
This protocol is based on commercially available fluorometric HDAC assay kits.[3][5][16][17]
Materials:
-
Black 96-well plates
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Stop solution (optional, depending on the kit)
-
Test compounds and positive control (e.g., Trichostatin A)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in HDAC assay buffer.
-
Reaction Setup:
-
Add 40 µL of HDAC assay buffer to each well of the black 96-well plate.
-
Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Add 20 µL of recombinant HDAC enzyme to all wells except the blank.
-
-
Initiate Reaction: Add 30 µL of the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development:
-
Add 50 µL of developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Read Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Tyrosine Kinase Inhibition Assay (Generic)
This is a general protocol for a kinase activity assay using a luminescent ATP detection method. Specific conditions will vary depending on the kinase and substrate.[1][9]
Materials:
-
White 96-well plates
-
Recombinant kinase (e.g., VEGFR2, EGFR)
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Test compounds and positive control (e.g., Staurosporine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in kinase assay buffer.
-
Reaction Setup:
-
Add 20 µL of kinase assay buffer to each well of the white 96-well plate.
-
Add 5 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Add 10 µL of the recombinant kinase and substrate mixture to all wells except the blank.
-
-
Initiate Reaction: Add 15 µL of ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection:
-
Add 50 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Read Luminescence: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The amount of luminescence is inversely proportional to the kinase activity.
Conclusion and Future Perspectives
The 4-amino-benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its ability to be readily synthesized and modified, coupled with its inherent capacity to interact with the active sites of key enzymes, has solidified its place in the medicinal chemist's toolbox. This guide has provided a comprehensive overview of the SAR of 4-amino-benzamide derivatives as inhibitors of PARPs, HDACs, and protein kinases, along with detailed experimental protocols for their synthesis and evaluation.
The future of drug discovery with this scaffold lies in the pursuit of even greater selectivity and the development of multi-target inhibitors. As our understanding of the complex interplay of cellular signaling pathways continues to grow, so too will the opportunities to design novel 4-amino-benzamide derivatives with precisely tailored pharmacological profiles. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of the next generation of innovative medicines based on this remarkable chemical framework.
References
-
A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]
-
On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
-
Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. OAText. [Link]
-
Benzamides: Sulpiride. Pharmaguideline. [Link]
-
Tyrosine kinases and their signaling pathways. ResearchGate. [Link]
-
QSAR modeling, Molecular docking, MD and MM-GBSA calculations. Semantic Scholar. [Link]
-
Histone Deacetylase Pathway. Creative Diagnostics. [Link]
-
HT Universal Colorimetric PARP Assay Kit. Trevigen. [Link]
-
TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Olaparib Process Development Employing Quality by Design (QbD) Principles. ACS Omega. [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed. [Link]
-
HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Interchim. [Link]
- Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
PARP1. Wikipedia. [Link]
-
SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. MDPI. [Link]
-
Histone deacetylase. Wikipedia. [Link]
-
(PDF) Unveiling novel VEGFR-2 inhibitors: QSAR modeling, molecular docking, MD and MM-GBSA calculations, pharmacokinetics profiling and DFT studies. ResearchGate. [Link]
-
Known signaling pathways involved in histone deacetylase... ResearchGate. [Link]
-
Signaling Pathways of Tyrosine Kinase Receptors. NCBI Bookshelf. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink. [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI Bookshelf. [Link]
- Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 10. mdpi.com [mdpi.com]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Network Viewer for NDEx [ndexbio.org]
- 14. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. sbgn.github.io [sbgn.github.io]
The 4-Amino-3-methoxy-N-phenylbenzamide Scaffold: A Versatile Pharmacophore in Kinase Inhibitor Design
Executive Summary
The 4-Amino-3-methoxy-N-phenylbenzamide moiety represents a "privileged structure" in medicinal chemistry, particularly within the design of protein kinase inhibitors. While structurally related to the benzamide class of histone deacetylase (HDAC) inhibitors (e.g., Entinostat), this specific scaffold serves a distinct role in kinase inhibition. It functions primarily as a versatile "hinge-binding" mimic or a "linker-tail" assembly in Type II kinase inhibitors, targeting the DFG-out conformation.
This guide dissects the pharmacophoric properties of the 4-amino-3-methoxy-N-phenylbenzamide core, detailing its structural biology, synthetic accessibility, and validation protocols. We analyze its dual-functionality: the 4-amino-3-methoxy head group acts as a hydrogen bond donor/acceptor pair mimicking the adenine ring of ATP, while the N-phenylbenzamide tail extends into the hydrophobic allosteric pocket, stabilizing inactive kinase conformations.
Structural Biology & Pharmacophore Analysis[1][2]
The Hinge-Binding Motif
The 4-amino-3-methoxy substitution pattern on the benzamide core is not arbitrary. It is designed to interact with the kinase hinge region, a flexible segment connecting the N- and C-terminal lobes of the kinase domain.
-
4-Amino Group (-NH₂): Acts as a Hydrogen Bond Donor (HBD). It typically interacts with the backbone carbonyl of the hinge residue (e.g., Glu316 in c-Src or Met318 in c-Abl).
-
3-Methoxy Group (-OCH₃): Acts as a Hydrogen Bond Acceptor (HBA). It can accept a proton from the backbone amide nitrogen of the hinge residue.
-
Phenyl Ring: Provides hydrophobic Van der Waals interactions with the gatekeeper residue and the roof of the ATP-binding pocket.
The Type II "Linker-Tail" Mechanism
In Type II inhibitors (which bind to the inactive DFG-out conformation), the amide linkage is critical. The N-phenylbenzamide moiety often extends past the "gatekeeper" residue into the allosteric hydrophobic pocket created by the movement of the DFG motif.
-
Amide Linker: Forms a crucial H-bond with the conserved Glutamate (Glu) of the
C-helix and the Aspartate (Asp) of the DFG motif. -
N-Phenyl Tail: Occupies the hydrophobic pocket, often interacting with the activation loop.
Pharmacophore Visualization
The following diagram illustrates the interaction vectors of the scaffold within a generic kinase active site.
Figure 1: Pharmacophoric interaction map of the scaffold within the kinase ATP-binding site.
Synthetic Methodology
The synthesis of 4-amino-3-methoxy-N-phenylbenzamide is a straightforward amide coupling reaction. However, maintaining high purity is critical for biological assays to avoid false positives from coupling reagents.
Protocol: Amide Coupling via EDC/HOBt
This protocol utilizes 4-amino-3-methoxybenzoic acid and aniline as starting materials.
Materials:
-
4-Amino-3-methoxybenzoic acid (1.0 eq)
-
Aniline (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: Dissolve 4-amino-3-methoxybenzoic acid (1 mmol) in 5 mL of anhydrous DMF in a round-bottom flask under nitrogen atmosphere.
-
Reagent Addition: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) to the solution. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add Aniline (1.1 mmol) and DIPEA (2.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5).
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted aniline.
-
Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Yield Expectation: 70–85% Characterization:
-
1H NMR (400 MHz, DMSO-d6):
9.93 (s, 1H, Amide NH), 7.73 (d, 2H), 7.45 (m, 2H), 3.82 (s, 3H, OMe), 5.37 (s, 2H, NH2).
Biological Validation Protocols
To validate the scaffold's role as a kinase inhibitor, a robust biochemical assay is required. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to fluorescent interference common with aromatic scaffolds.
ADP-Glo™ Kinase Assay Workflow
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
Reagents:
-
Kinase Enzyme (e.g., p38 MAPK, c-Abl, or VEGFR2)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Ultra-Pure ATP
-
Test Compound (4-Amino-3-methoxy-N-phenylbenzamide) dissolved in DMSO.[1]
Protocol:
-
Preparation: Dilute the test compound in 1X Kinase Buffer to 4x the desired final concentration (e.g., 40 µM for a 10 µM final).
-
Enzyme Reaction:
-
Add 2.5 µL of Compound solution to a 384-well low-volume white plate.
-
Add 2.5 µL of Kinase Enzyme (optimized concentration).
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Add 5 µL of ATP/Substrate mix to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. (Stops kinase reaction and depletes remaining ATP).
-
Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. (Converts ADP to ATP, then to light via luciferase).
-
Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Data Analysis:
Calculate Percent Inhibition:
Selectivity Profiling (The "HDAC Liability")
Because this scaffold resembles the benzamide class of HDAC inhibitors (e.g., MS-275), it is mandatory to screen against HDAC isoforms (HDAC1, HDAC3) to ensure specificity.
-
Assay: Fluorogenic HDAC Assay (e.g., using Boc-Lys(Ac)-AMC substrate).
-
Acceptance Criteria: IC50 (Kinase) < 100 nM; IC50 (HDAC) > 10 µM.
Computational Workflow: Docking Strategy
To rationally improve the scaffold, molecular docking is used to predict binding modes.
Workflow Diagram
Figure 2: Computational docking workflow for optimizing the benzamide scaffold.
Key Docking Parameters
-
Target Structures: Use PDB 2GQG (c-Abl with Imatinib) for Type II binding or 3OZ1 (p38 MAPK) for Type I/II hybrid analysis.
-
Grid Box: Center the grid on the hinge region (Met318 for Abl) with dimensions
Å. -
Constraints: Set a hydrogen bond constraint on the hinge backbone NH and CO to force the "4-amino-3-methoxy" recognition motif.
Comparison of Key Pharmacological Metrics
The following table summarizes the expected profile of the 4-amino-3-methoxy-N-phenylbenzamide scaffold compared to standard inhibitors.
| Feature | 4-Amino-3-methoxy-N-phenylbenzamide | Imatinib (Gleevec) | Entinostat (HDACi) |
| Primary Target | Ser/Thr or Tyr Kinases (Scaffold) | Bcr-Abl (Type II) | HDAC 1, 3 |
| Binding Mode | Hinge Binder + Allosteric Tail | Type II (DFG-out) | Zinc Binder |
| Key Interaction | H-bond (Donor/Acceptor) @ Hinge | H-bond @ Glu/Asp (Linker) | Zn²⁺ Chelation |
| Lipophilicity (cLogP) | ~2.5 (Moderate) | 3.5 | 2.1 |
| Solubility | Moderate | Good (Mesylate salt) | Low |
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. National Institutes of Health (NIH) / PMC. Detailed synthetic protocols for 4-amino-3-methoxy-N-phenylbenzamide (Compound 1f). [Link]
-
Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition. ChemRxiv. Discusses the role of benzamide scaffolds in kinase inhibition and structure-based drug design. [Link]
-
PubChem Compound Summary: 3-Amino-4-methoxy-N-phenylbenzamide. PubChem.[2] Chemical and physical properties of the isomer, relevant for structural comparison. [Link]
-
The Selectivity of Protein Kinase Inhibitors: A Further Update. Biochem J. Comprehensive analysis of kinase inhibitor selectivity profiles. [Link]
Sources
Thermodynamic Architecture of 4-Amino-3-methoxy-N-phenylbenzamide
This technical guide provides an in-depth analysis of the thermodynamic and physicochemical properties of 4-Amino-3-methoxy-N-phenylbenzamide . This compound serves as a critical structural scaffold in the development of histone deacetylase (HDAC) inhibitors (analogous to Entinostat/MS-275) and novel antiviral agents (e.g., Enterovirus 71 inhibitors).
Executive Technical Summary
4-Amino-3-methoxy-N-phenylbenzamide is a substituted benzanilide characterized by a high degree of intermolecular hydrogen bonding and π-π stacking interactions. These structural features dictate its high melting point and limited aqueous solubility, presenting specific challenges in formulation and bioavailability.
Physicochemical Profile
| Property | Value / Characteristic | Confidence | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Absolute | Calculated |
| Molecular Weight | 242.27 g/mol | Absolute | Calculated |
| Melting Point ( | 174 – 176 °C | High | [1] |
| Physical State | White Crystalline Solid | High | [1] |
| Predicted LogP | 1.8 – 2.1 | Moderate | Model (EPI Suite) |
| pKa (Aniline-NH₂) | ~3.8 – 4.2 | Moderate | Analog Prediction |
| Solubility (Water) | Low (< 0.1 mg/mL) | High | Analog Inference |
| Solubility (DMSO) | High (> 20 mg/mL) | High | Analog Inference |
Solid-State Thermodynamics & Crystal Lattice Energy
The thermodynamic stability of 4-Amino-3-methoxy-N-phenylbenzamide in the solid state is driven by the benzanilide amide linkage . Unlike simple aromatic amines, the amide group (-CONH-) creates a rigid planarity between the two phenyl rings, facilitating strong intermolecular hydrogen bonds.
Structural Thermodynamics
-
Enthalpy of Fusion (
): While direct calorimetric data is rare for this specific isomer, structurally similar benzanilides exhibit values in the range of 25–35 kJ/mol . The high melting point (176 °C) suggests a tightly packed crystal lattice. -
Lattice Energy Contributors:
-
H-Bonding: The amide hydrogen acts as a donor, while the carbonyl oxygen and the methoxy oxygen act as acceptors.
- -Stacking: The N-phenyl and benzoyl rings align to maximize dispersive forces.
-
Methoxy Conformation: The 3-methoxy group likely adopts a conformation coplanar with the ring to maximize resonance, further rigidifying the molecule and increasing the energy required for phase transition (melting).
-
Visualization: Structural Thermodynamic Drivers
The following diagram illustrates the functional groups contributing to the molecule's thermodynamic behavior.
Figure 1: Structural moieties of 4-Amino-3-methoxy-N-phenylbenzamide and their impact on solid-state stability and solubility.
Solution Thermodynamics & Solubility[5][6][7]
The solubility of 4-Amino-3-methoxy-N-phenylbenzamide follows the "Brick Dust" model: high melting point solids often exhibit poor solubility in both aqueous and lipid vehicles due to the high energy cost of breaking the crystal lattice.
Solvent Interaction Profile
-
Aqueous Media: The compound is hydrophobic. The 4-amino group is weakly basic (pKa ~4), meaning it remains largely unprotonated at physiological pH (7.4), limiting aqueous solubility.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents disrupt the intermolecular amide hydrogen bonds of the crystal lattice effectively. This is the preferred vehicle for stock solutions.
-
Alcohols (Ethanol, Methanol): Moderate solubility. The methoxy and amino groups provide handles for solvation, but the rigid hydrophobic core limits saturation levels compared to DMSO.
Protocol: Thermodynamic Solubility Determination
To obtain accurate solubility data (essential for drug development), a Shake-Flask method with Tyndall Verification is required. This protocol prevents the common error of measuring suspended micro-particles as dissolved drug.
Step-by-Step Methodology:
-
Supersaturation: Add excess solid compound to the solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.
-
Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.
-
Phase Separation: Centrifuge at 15,000 rpm for 10 minutes.
-
Tyndall Check: Shine a laser pointer through the supernatant. If a beam path is visible (scattering), micro-particles are present. Re-centrifuge or filter (0.22 µm PVDF).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (detection at ~260 nm [1]).
Figure 2: Validated workflow for determining thermodynamic solubility, ensuring exclusion of colloidal aggregates.
Thermal Analysis & Stability
Understanding the thermal decomposition profile is vital for processing (e.g., hot-melt extrusion) and storage.
Differential Scanning Calorimetry (DSC)[4][8]
-
Expected Profile: A sharp endothermic peak at 174–176 °C corresponding to melting.
-
Purity Indication: A broad melting peak (> 2°C range) indicates impurities or solvate formation.
-
Polymorphism: Benzanilides are prone to polymorphism. If a small endotherm appears before the main melting peak, it suggests a solid-solid transition from a metastable form.
Thermogravimetric Analysis (TGA)[4][8]
-
Decomposition: Substituted benzanilides generally possess high thermal stability. Significant weight loss (decomposition) is not expected until > 250 °C .
-
Volatiles: Any weight loss < 150 °C indicates the presence of residual solvents or moisture (solvates/hydrates).
Synthesis & Chemical Identity
The thermodynamic properties are intrinsic to the molecular structure, which is assembled via amide coupling.
-
Synthesis Route: Typically synthesized by coupling 4-amino-3-methoxybenzoic acid (or its activated ester) with aniline, or conversely, reacting 3-methoxy-4-nitrobenzoyl chloride with aniline followed by reduction [1].
-
Purification: Recrystallization from Ethanol/Water mixtures is thermodynamically favorable due to the steep solubility curve of benzanilides in alcohols vs. temperature.
Chemical Identifiers[1][3][9][10][11][12]
-
CAS Number: Note: Commercial catalogs often confuse isomers.
-
Target Compound:4-Amino-3-methoxy-N-phenylbenzamide (Often cited as Compound 1f in antiviral literature [1]).
-
Common Isomer (Warning): 3-Amino-4-methoxy-N-phenylbenzamide (CAS 120-35-4). Do not confuse these.
-
-
SMILES: COc1cc(C(=O)Nc2ccccc2)ccc1N (Verify substitution pattern: Carbonyl at 1, Methoxy at 3, Amino at 4).
References
-
Hao, L. H., Li, Y. P., He, W. Y., Wang, H. Q., Shang, G. Z., Jiang, J. D., Li, Y. H., & Li, Z. R. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors . International Journal of Molecular Sciences, 13(11), 14868–14887.
-
BenchChem. Thermodynamic Properties of Substituted Benzanilides . (General reference for benzanilide solubility trends).
-
PubChem.[3] Compound Summary: 3-Amino-4-methoxybenzanilide (Isomer Reference) . (Used for comparative structural analysis).
Sources
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]
- 3. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 4-Amino-3-methoxy-N-phenylbenzamide
The following Application Note is designed for research and development scientists requiring a robust, scalable protocol for the synthesis of 4-Amino-3-methoxy-N-phenylbenzamide .
This guide prioritizes the Nitro-Reduction Route . While direct coupling of 4-amino-benzoic acids is possible, it often suffers from self-coupling side reactions and lower yields. The nitro-precursor pathway ensures high regioselectivity and product purity, essential for downstream pharmaceutical applications (e.g., HDAC inhibitors like Entinostat analogs).
Introduction & Retrosynthetic Analysis
The target molecule, 4-Amino-3-methoxy-N-phenylbenzamide , represents a privileged scaffold in medicinal chemistry, particularly within the class of histone deacetylase (HDAC) inhibitors and benzamide-based immunomodulators.
Synthesizing this motif directly from 4-amino-3-methoxybenzoic acid and aniline poses a "competing nucleophile" challenge, where the free amine on the benzoic acid can react with the activated carboxylate, leading to oligomerization. To mitigate this, we employ a Protection-Free Nitro Strategy .
Retrosynthetic Logic
-
Disconnection: The amide bond (N-CO) is the primary disconnection site.
-
Synthons: Aniline (nucleophile) and an activated Benzoic Acid derivative (electrophile).
-
Masking: The 4-amino group is masked as a 4-nitro group. This serves dual purposes:
-
Deactivates the ring preventing side-reactions during activation.
-
Eliminates self-coupling competition.
-
Figure 1: Retrosynthetic strategy prioritizing the nitro-precursor route to ensure chemoselectivity.
Safety & Hazard Assessment
-
Aniline: Toxic by inhalation and skin contact. Induces methemoglobinemia. Handle in a fume hood.
-
Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gases. Corrosive. Reacts violently with water.
-
4-Nitro-3-methoxybenzoic acid: Irritant.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (e.g., toluene or water) before adding to reaction.
Experimental Protocol
Phase 1: Amide Coupling (Synthesis of Intermediate)
Objective: Preparation of 4-Nitro-3-methoxy-N-phenylbenzamide. Method: Acid Chloride Activation (Scalable & Cost-Effective).
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Amount (Example) |
| 4-Nitro-3-methoxybenzoic acid | 197.14 | 1.0 | 5.00 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 5.5 mL |
| Aniline | 93.13 | 1.1 | 2.60 g (2.55 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 5.3 mL |
| Dichloromethane (DCM) | Solvent | - | 50 mL + 20 mL |
| DMF (Catalytic) | Catalyst | - | 2-3 drops |
Step-by-Step Workflow
-
Activation (Acid Chloride Formation):
-
In a dry 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂), suspend 4-Nitro-3-methoxybenzoic acid (5.0 g) in dry DCM (50 mL).
-
Add catalytic DMF (2 drops).
-
Add Thionyl Chloride (5.5 mL) dropwise.
-
Reflux the mixture at 45°C for 2–3 hours until the solution becomes clear (indicating conversion to acid chloride).
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (Rotavap) to yield the crude acid chloride as a yellow solid/oil. Do not expose to moist air.
-
-
Coupling:
-
Redissolve the crude acid chloride in dry DCM (20 mL).
-
In a separate flask, dissolve Aniline (2.6 g) and Triethylamine (5.3 mL) in dry DCM (30 mL). Cool this solution to 0°C (ice bath).
-
Add the acid chloride solution dropwise to the aniline solution over 15 minutes, maintaining temperature < 5°C.
-
Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
-
Workup:
-
Quench with saturated NaHCO₃ solution (50 mL).
-
Separate organic layer.[9] Wash with 1M HCl (50 mL) to remove unreacted aniline.
-
Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Expected Yield: 80–90% (Yellow solid).
-
Phase 2: Nitro Reduction (Target Synthesis)
Objective: Reduction of 4-Nitro-3-methoxy-N-phenylbenzamide to 4-Amino-3-methoxy-N-phenylbenzamide. Method: Catalytic Hydrogenation (High Purity) or Fe/NH₄Cl (Robust Alternative).
Materials
| Reagent | Equiv. | Amount |
| Nitro Intermediate (from Phase 1) | 1.0 | 4.0 g |
| 10% Pd/C (50% wet) | 10 wt% | 0.4 g |
| Methanol (or Ethanol) | Solvent | 60 mL |
| Hydrogen Gas (Balloon) | Excess | 1 atm |
Step-by-Step Workflow
-
Setup:
-
In a 250 mL RBF, dissolve the Nitro Intermediate (4.0 g) in Methanol (60 mL).
-
Safety Check: Ensure no hydrogen sources are nearby. Carefully add 10% Pd/C (0.4 g).
-
-
Hydrogenation:
-
Purge the flask with Nitrogen (3x) to remove oxygen.
-
Purge with Hydrogen (balloon pressure).
-
Stir vigorously at RT for 6–12 hours.
-
Monitoring: TLC should show the disappearance of the yellow nitro spot and appearance of a lower Rf fluorescent spot (amine).
-
-
Isolation:
-
Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.
-
Concentrate the filtrate under reduced pressure.[9]
-
-
Purification:
-
The crude product is often pure enough. If necessary, recrystallize from Ethyl Acetate/Hexane or Ethanol.
-
Process Logic & Troubleshooting
The following diagram illustrates the critical decision points and troubleshooting logic for this synthesis.
Figure 2: Operational workflow and contingency planning for stalled reactions.
Characterization Data (Expected)
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Off-white to pale beige solid | High purity amine.[10] Darkening indicates oxidation. |
| ¹H NMR (DMSO-d₆) | δ ~9.8 ppm (s, 1H) | Amide -NH - |
| δ ~7.7 - 7.0 ppm (m, 7H) | Aromatic protons (Phenyl + Benzoyl core) | |
| δ ~5.5 ppm (br s, 2H) | Aniline -NH₂ (Disappears with D₂O shake) | |
| δ ~3.8 ppm (s, 3H) | Methoxy -OCH₃ | |
| MS (ESI+) | [M+H]⁺ = 243.11 | Consistent with C₁₄H₁₄N₂O₂ |
References
-
Synthesis of N-Phenylbenzamide Derivatives
- Wang, H., et al. "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 2013, 18(3), 3477-3489.
-
Source:
- Relevance: Confirms the coupling strategy of methoxy-benzoic acids with anilines and subsequent modific
- Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
-
Nitro Reduction Methodologies
-
Li, Y., et al. "Selective Reduction of Nitroarenes." Journal of the American Chemical Society, 2022.[1]
-
Source:
- Relevance: Validates Pd/C and alternative reduction protocols for functionalized nitroarenes.
-
-
Entinostat Intermediate Synthesis
-
Lee, J., et al. "Synthesis of Entinostat Analogs." Archives of Pharmacal Research, 1999.
- Relevance: Provides precedent for the 4-amino-N-phenylbenzamide scaffold construction in drug discovery.
-
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3417090A - Reduction of nitro compounds to amines - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
Optimal solvent systems for dissolving 4-Amino-3-methoxy-N-phenylbenzamide
Application Note & Protocol Guide
Topic: Optimal Solvent Systems for Dissolving 4-Amino-3-methoxy-N-phenylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to identifying and optimizing solvent systems for 4-Amino-3-methoxy-N-phenylbenzamide (CAS No. 120-35-4).[1] The process of solubilizing this compound is critical for a wide range of applications, from chemical synthesis and purification to formulation and in-vitro/in-vivo screening.[2][3] This guide moves beyond a simple list of solvents, offering a systematic, theory-driven approach. We will dissect the molecule's structural attributes, establish a framework for solvent selection, provide detailed experimental protocols for determining thermodynamic solubility, and explore advanced methods for solubility enhancement, including co-solvency and pH adjustment. All protocols are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data essential for successful research and development.
Physicochemical Characterization and Rationale
Understanding the molecular structure of 4-Amino-3-methoxy-N-phenylbenzamide is the foundation for a rational approach to solvent selection. The principle of "like dissolves like" dictates that a solute's solubility is maximized in a solvent with similar polarity and intermolecular force characteristics.[2][4][5]
The compound, with a molecular formula of C14H14N2O2, possesses several key functional groups that dictate its solubility profile:[6][7]
-
Primary Aromatic Amine (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor. Its basic nature (pKa to be determined) suggests that solubility will be pH-dependent in aqueous media.
-
Methoxy Group (-OCH3): The ether linkage is polar and can accept hydrogen bonds.
-
Amide Linkage (-CONH-): This is a highly polar group capable of strong hydrogen bond donation (from N-H) and acceptance (from C=O).
-
Two Phenyl Rings: These aromatic structures are nonpolar (hydrophobic) and contribute significantly to the molecule's interaction with nonpolar solvents via van der Waals forces.
This combination of polar, hydrogen-bonding groups and significant nonpolar surface area suggests that 4-Amino-3-methoxy-N-phenylbenzamide has a mixed polarity, making it unlikely to be highly soluble in the extremes of either very nonpolar solvents (like hexanes) or pure water.[5] Polar aprotic solvents and polar protic solvents are predicted to be the most effective single-solvent systems.
Caption: Chemical structure of 4-Amino-3-methoxy-N-phenylbenzamide.
Systematic Approach to Solvent Screening
A systematic screening process is crucial to efficiently identify a suitable solvent. We recommend a tiered approach, starting with a broad range of common laboratory solvents and progressing to more complex binary systems if necessary. The following workflow provides a robust framework for this process.
Caption: Workflow for systematic solubility screening.
Table 1: Suggested Solvents for Initial Screening
This table categorizes solvents based on their polarity and hydrogen bonding capability, providing a diverse set for initial screening. For benzamide, the parent compound, solubility is highest in methanol, followed by acetone and ethanol, and very low in water, which provides a good starting hypothesis for its derivatives.[5][8][9]
| Category | Solvent | Dielectric Constant (ε) at 20°C | Rationale for Inclusion |
| Nonpolar | Toluene | 2.4 | Interacts with the two phenyl rings. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Good general solvent for moderately polar compounds. |
| Acetone | 21 | Polar, accepts H-bonds. Known to be a good solvent for benzamide.[8][9] | |
| Acetonitrile (ACN) | 37.5 | Highly polar, but a weaker H-bond acceptor. | |
| Dimethylformamide (DMF) | 38.3 | Strong H-bond acceptor, often effective for amides. | |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar, strong H-bond acceptor; a "universal" solvent for many research compounds.[4][10] | |
| Polar Protic | Ethanol (EtOH) | 25 | Can donate and accept H-bonds. Good solvent for parent benzamide.[5][8] |
| Methanol (MeOH) | 33 | Similar to ethanol, but more polar. Highest solubility for parent benzamide.[8][9] | |
| Aqueous | Water | 80.1 | Establishes a baseline for aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~80 | Physiologically relevant buffer for biological assay development. |
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic (or equilibrium) solubility provides the most accurate measure of a compound's solubility limit in a given solvent.[3][11][12] The following shake-flask method is considered the gold standard.[13]
Objective: To determine the saturation concentration of 4-Amino-3-methoxy-N-phenylbenzamide in a panel of selected solvents at a controlled temperature.
Materials:
-
4-Amino-3-methoxy-N-phenylbenzamide (solid powder)
-
Selected solvents (see Table 1)
-
Analytical balance
-
Glass vials (e.g., 1.5-4 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Thermomixer, orbital shaker, or vial rotator set to 25°C
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
Protocol:
-
Preparation: Accurately weigh approximately 1-2 mg of the compound into a tared glass vial. Record the exact mass.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 500 µL) to the vial. This should create a visible slurry, ensuring an excess of solid material is present.
-
Equilibration: Securely cap the vials. Place them in a shaker/rotator set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours.[13][14] This extended incubation is critical to ensure the solution reaches equilibrium.[11][14]
-
Phase Separation: After incubation, allow the vials to rest for at least 1 hour to let larger particles settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a portion of the supernatant. Crucially, filter this supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any fine particulates that could artificially inflate the concentration reading.
-
Serial Dilution: Accurately dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical standard curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known-concentration stock solution (e.g., a stock prepared in DMSO).
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = [Concentration from Standard Curve (mg/mL)] x [Dilution Factor]
Advanced Solubility Enhancement
If the solubility in a single solvent is insufficient for the desired application (e.g., preparing a concentrated stock for biological screening), co-solvent systems or pH adjustments are powerful enhancement strategies.[11][15][16]
Co-Solvency
Co-solvents are water-miscible organic solvents that, when added to an aqueous system, can significantly increase the solubility of hydrophobic compounds.[15][17] They work by reducing the polarity of the water and disrupting its highly ordered hydrogen-bonding network, which creates "pockets" that can more readily accommodate the nonpolar regions of the solute.[15][16] For in-vitro cell-based assays, DMSO is a common co-solvent, but its final concentration should typically be kept below 0.5% to avoid cellular toxicity.[10]
Caption: Co-solvents disrupt water's H-bond network, increasing solubility.
Protocol: Co-solvent Titration for Aqueous Solubility
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).
-
In separate vials, prepare a series of co-solvent blends (e.g., 1%, 2%, 5%, 10%, 20% DMSO in PBS, pH 7.4).
-
Add a small aliquot of the DMSO stock solution to each co-solvent blend to reach a target final concentration (e.g., 100 µM).
-
Incubate the samples as described in the thermodynamic solubility protocol (Section 3).
-
Observe for any precipitation.
-
Filter and quantify the concentration in the supernatant to determine the solubility limit in each co-solvent mixture.
pH Adjustment
The primary amine on 4-Amino-3-methoxy-N-phenylbenzamide is a basic functional group. At a pH below its pKa, this group will become protonated (-NH3+), forming a salt. This charged species will have significantly higher aqueous solubility than the neutral form. Therefore, for aqueous solutions, solubility can be dramatically increased by lowering the pH.
Protocol: pH-Dependent Solubility Profile
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Perform the thermodynamic solubility assay (Section 3) in each of these buffers.
-
Plot the resulting solubility (log S) against pH to generate a pH-solubility profile. This profile is critical for developing oral formulations, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[3]
Protocol: Preparation and Storage of Stock Solutions
Once an optimal solvent is identified, preparing an accurate and stable stock solution is paramount for experimental consistency.[18][19][20]
Objective: To prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent (typically DMSO) for serial dilution into working solutions.
Protocol:
-
Calculation: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L), using a molecular weight of 242.27 g/mol for 4-Amino-3-methoxy-N-phenylbenzamide:[6][7] Mass = 0.010 mol/L * 0.001 L * 242.27 g/mol = 0.00242 g = 2.42 mg
-
Weighing: Accurately weigh slightly more than the target mass (e.g., 2.5 mg) into a tared vial. It is more accurate to record the exact weight and calculate the precise concentration than to attempt to weigh an exact mass.[20]
-
Dissolution: Add the calculated volume of solvent (e.g., DMSO) to the vial. For 2.50 mg: Volume = (0.00250 g / 242.27 g/mol ) / 0.010 mol/L = 0.00103 L = 1.03 mL
-
Mixing: Vortex thoroughly until all solid is completely dissolved. Gentle warming or sonication can be used if necessary, but check for compound stability under these conditions.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store solutions in glass vials with PTFE-lined screw caps to prevent solvent evaporation.[21]
-
Store at -20°C or -80°C for long-term stability. A common guideline is stability for up to 1 month at -20°C and up to 6 months at -80°C, though this should be verified experimentally if required.[10]
-
Conclusion
A methodical, step-wise approach is the most effective strategy for determining the optimal solvent system for 4-Amino-3-methoxy-N-phenylbenzamide. By analyzing the molecule's physicochemical properties, a targeted panel of solvents can be selected for screening. The robust thermodynamic solubility protocol provided herein ensures the generation of accurate and reliable data. For applications requiring higher concentrations, particularly in aqueous media, strategic use of co-solvents like DMSO or adjustment of pH to protonate the basic amine group are powerful and effective enhancement techniques. Following these guidelines will enable researchers to prepare appropriate solutions for any application, ensuring the integrity and success of their scientific endeavors.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- BioDuro. (n.d.). ADME Solubility Assay.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Kerns, E. H., & Di, L. (2008).
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8426, 3-Amino-4-methoxybenzanilide.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
- Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
- Stack Exchange Inc. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.
- Stenutz, R. (n.d.). 3-amino-4-methoxybenzanilide.
- Wikipedia contributors. (n.d.). Benzamide. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia, The Free Encyclopedia.
- Zhang, X., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.
Sources
- 1. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evotec.com [evotec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-amino-4-methoxybenzanilide [stenutz.eu]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. protocols.io [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. phytotechlab.com [phytotechlab.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. enfanos.com [enfanos.com]
Technical Application Note: Precision Crystallization of 4-Amino-3-methoxy-N-phenylbenzamide
Introduction & Chemical Context
4-Amino-3-methoxy-N-phenylbenzamide (CAS: 59673-81-3) is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of histone deacetylase (HDAC) inhibitors and antiviral agents (e.g., Enterovirus 71 inhibitors). Its structural integrity relies on the precise arrangement of the electron-donating amino and methoxy groups relative to the amide linker.
High-purity isolation of this compound is critical due to the potential presence of toxic precursors, specifically aniline (used in amidation) and 4-amino-3-methoxybenzoic acid derivatives. Furthermore, benzamides are prone to "oiling out" (liquid-liquid phase separation) during crystallization if supersaturation is not strictly controlled.
This guide details a robust, scalable crystallization protocol designed to achieve >99.5% purity and a consistent polymorph, utilizing a cooling-antisolvent hybrid technique .
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Formula | C₁₄H₁₄N₂O₂ | |
| Molecular Weight | 242.27 g/mol | |
| Melting Point | 174–176 °C | Key purity indicator [1]. |
| Solubility (High) | DMSO, DMF, Hot Ethanol, Hot Methanol | Good solvent candidates. |
| Solubility (Low) | Water, Hexanes, Heptane | Anti-solvent candidates. |
| pKa (Predicted) | ~4.5 (Aniline nitrogen) | pH-dependent solubility in aqueous media. |
Experimental Methodology
Pre-Crystallization Workup (Crude Isolation)
Context: Before crystallization, the crude reaction mixture must be treated to remove unreacted aniline, which can co-crystallize or occlude within the lattice.
-
Acid Wash: Dissolve the crude organic reaction mixture in Ethyl Acetate (EtOAc). Wash twice with 1N HCl. The protonated aniline remains in the aqueous phase, while the benzamide product (less basic due to the electron-withdrawing amide carbonyl) remains in the organic layer.
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove unreacted benzoic acid derivatives.
-
Concentration: Dry over MgSO₄ and concentrate in vacuo to a solid or thick oil.
Protocol A: Ethanol/Water Recrystallization (Primary Method)
Rationale: This method utilizes the steep solubility curve of benzamides in ethanol while leveraging water to purge inorganic salts and highly polar impurities.
Step-by-Step Procedure:
-
Dissolution:
-
Transfer 10.0 g of crude 4-Amino-3-methoxy-N-phenylbenzamide into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethanol (absolute) (approx. 80–100 mL).
-
Heat to reflux (78 °C) with stirring. If solids remain, add Ethanol in 5 mL aliquots until fully dissolved. Do not exceed 15 mL/g solvent ratio.
-
-
Hot Filtration (Optional but Recommended):
-
If the solution is cloudy (insoluble salts/catalyst residues), filter rapidly through a pre-heated Celite pad or sintered glass funnel.
-
Return the clear filtrate to the heating mantle and bring back to near-reflux.
-
-
Nucleation & Growth:
-
Remove the heat source.[1] Allow the flask to cool slowly to ~50 °C on a cork ring (approx. 15 mins).
-
Seeding: At 50 °C, add seed crystals (0.1 wt%) if available to ensure consistent polymorph formation.
-
Anti-solvent Addition: Dropwise, add Deionized Water (approx. 20–30 mL) until a faint, persistent turbidity is observed.
-
Re-heat slightly to dissolve the turbidity, then allow to cool to Room Temperature (RT) over 2 hours.
-
-
Maturation:
-
Once at RT, cool the flask in an ice-water bath (0–5 °C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid using a Büchner funnel.
-
Wash: Rinse the filter cake with 20 mL of cold Ethanol:Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 45–50 °C for 12 hours.
-
Protocol B: Ethyl Acetate/Heptane (Alternative)
Rationale: Used if the compound exhibits hydrolysis sensitivity or if water removal is difficult.
-
Dissolve crude material in minimal boiling Ethyl Acetate .
-
Allow to cool to 60 °C.
-
Slowly add Heptane (or Hexanes) until the solution turns slightly cloudy.
-
Cool to RT with slow stirring.
-
Filter and wash with 1:3 EtOAc:Heptane.
Process Analytical Technology (PAT) & Troubleshooting
To ensure reproducibility, the following logic applies to the crystallization workflow.
Workflow Diagram
The following diagram illustrates the decision matrix for the isolation process.
Caption: Figure 1. Optimized isolation workflow for 4-Amino-3-methoxy-N-phenylbenzamide, prioritizing the removal of aniline impurities via acid wash prior to crystallization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Supersaturation too high; temp > melting point in solvent. | Re-heat to dissolve oil. Add more solvent (Ethanol). Cool slower and add seed crystals. |
| Low Yield | Too much solvent; terminal temp too high. | Concentrate mother liquor by 50% and re-cool. Ensure ice bath reaches 0 °C. |
| Yellow Color | Oxidation products (impurities). | Recrystallize again using activated charcoal (carbon) during the hot filtration step. |
| MP < 170 °C | Solvent occlusion or impurity. | Dry for 24h under high vacuum. Check NMR for solvent peaks. |
References
-
Li, Z., et al. (2016). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." International Journal of Molecular Sciences, 17(9), 1432. Link
- Source for Melting Point (174–176 °C)
-
BenchChem Technical Support. (2025). "Crystallization of Benzamide Derivatives: Troubleshooting & Optimization." Link
- General protocols for benzamide isol
-
Ren, S., et al. (2010). "Crystal structure of 4-methoxy-N-phenylbenzamide." Acta Crystallographica Section E, 66(Pt 6), o1432. Link
- Structural analogue comparison for solvent selection (Ethanol).
Sources
Microwave-assisted synthesis of 4-Amino-3-methoxy-N-phenylbenzamide
Application Note: Microwave-Assisted Synthesis of 4-Amino-3-methoxy-N-phenylbenzamide
Abstract
This application note details a robust, high-fidelity protocol for the synthesis of 4-Amino-3-methoxy-N-phenylbenzamide , a critical scaffold in medicinal chemistry often associated with Histone Deacetylase (HDAC) inhibitors (e.g., MS-275 analogs) and dopamine antagonists. Unlike conventional thermal methods that suffer from long reaction times and potential self-polymerization of amino-benzoic acid precursors, this guide utilizes Microwave-Assisted Organic Synthesis (MAOS) . The protocol employs a strategic Nitro-Precursor Route to ensure chemoselectivity, preventing oligomerization. The workflow achieves high yields (>85%) and purity through two rapid microwave steps: (1) Amidation of 4-nitro-3-methoxybenzoic acid and (2) Chemoselective reduction of the nitro group.
Introduction & Chemical Strategy
The Challenge: Self-Polymerization
A direct coupling of 4-amino-3-methoxybenzoic acid with aniline poses a significant chemoselectivity challenge. The starting material contains both a nucleophile (4-amino group) and an electrophile (carboxylic acid). Upon activation of the acid (e.g., with HATU or SOCl₂), the internal amino group competes with the external aniline, leading to uncontrollable oligomerization (AB-type polymerization).
The Solution: The Nitro-Precursor Strategy
To guarantee the formation of the discrete amide product, we utilize 4-nitro-3-methoxybenzoic acid . The nitro group acts as a "masked" amine, non-nucleophilic and electron-withdrawing, which facilitates the amidation step by preventing self-coupling. Subsequent microwave-assisted reduction rapidly unmasks the amino group.
Microwave Advantage
-
Kinetic Acceleration: Reduces reaction times from hours (thermal reflux) to minutes.
-
Solvent Efficiency: Compatible with "green" solvents or high-concentration conditions.
-
Purity: Minimizes thermal degradation byproducts common in prolonged heating.
Figure 1: Strategic workflow preventing self-polymerization via nitro-intermediate.
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure and 250°C.
-
Reagents:
-
4-Nitro-3-methoxybenzoic acid (CAS: 3558-19-8)
-
Aniline (ACS Reagent, >99.5%)
-
Coupling Agents: HATU (preferred for green chemistry) or Thionyl Chloride (SOCl₂).
-
Reduction Agents: Hydrazine monohydrate (64-65%) and FeCl₃·6H₂O (catalyst) OR Ammonium Formate and 10% Pd/C.
-
-
Solvents: DMF (Anhydrous), Ethanol, Ethyl Acetate.
Detailed Protocol
Step 1: Amide Coupling (Formation of Nitro-Intermediate)
Objective: Couple 4-nitro-3-methoxybenzoic acid with aniline without affecting the nitro group.
Method A: HATU-Mediated Direct Coupling (Recommended for Safety/Yield)
-
Preparation: In a 10 mL microwave vial, dissolve 4-nitro-3-methoxybenzoic acid (1.0 equiv, 2.0 mmol) and HATU (1.2 equiv, 2.4 mmol) in DMF (4 mL).
-
Activation: Add DIPEA (Diisopropylethylamine, 2.5 equiv) dropwise. Stir at room temperature for 2 minutes to form the activated ester.
-
Addition: Add Aniline (1.1 equiv, 2.2 mmol). Cap the vial with a crimp cap containing a PTFE/silicone septum.
-
Microwave Irradiation:
-
Temp: 100°C
-
Time: 15 minutes
-
Mode: Dynamic Power (Max 150W)
-
Stirring: High
-
-
Work-up: Pour reaction mixture into ice-cold water (20 mL). The product, 4-nitro-3-methoxy-N-phenylbenzamide , will precipitate as a yellow solid. Filter, wash with water (3x), and dry.
-
Expected Yield: 85-92%
-
Method B: Acid Chloride Route (Scale-up Alternative)
-
Reflux acid with excess SOCl₂ (2 hours, thermal) to form acid chloride. Evaporate SOCl₂.
-
Dissolve residue in DCM, add Aniline (1.1 equiv) and Et₃N (2.0 equiv).
-
MW Irradiate at 80°C for 5 mins if reaction is sluggish, though this is often instant at RT.
Step 2: Nitro Reduction (Formation of Final Product)
Objective: Chemoselective reduction of the nitro group to the amino group using transfer hydrogenation.
Method: Iron-Catalyzed Hydrazine Reduction (High Chemoselectivity)
-
Preparation: Suspend the 4-nitro-intermediate (1.0 mmol) from Step 1 in Ethanol (5 mL) in a microwave vial.
-
Catalyst: Add FeCl₃·6H₂O (0.1 equiv) and activated charcoal (50 mg).
-
Reductant: Add Hydrazine Hydrate (4.0 equiv) dropwise. Caution: Exothermic gas evolution.
-
Microwave Irradiation:
-
Temp: 80°C
-
Time: 10 minutes
-
Pressure Limit: Set to 15 bar (evolution of N₂ gas).
-
-
Work-up: Filter the hot solution through a Celite pad to remove Iron/Charcoal. Wash pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain 4-Amino-3-methoxy-N-phenylbenzamide as off-white crystals.
-
Expected Yield: 80-88%[1]
-
Figure 2: Mechanistic pathway of HATU coupling and Transfer Hydrogenation.
Results & Quality Control
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to pale beige solid | Visual |
| Purity | > 98% | HPLC (C18, ACN/H2O gradient) |
| Mass Spec | [M+H]⁺ = 243.11 ± 0.05 | LC-MS (ESI+) |
| ¹H NMR | δ ~3.8 (s, 3H, OMe), ~5.5 (br s, 2H, NH₂), ~9.9 (s, 1H, Amide NH) | 400 MHz DMSO-d₆ |
Data Interpretation:
-
NMR Check: Look for the disappearance of the Nitro-intermediate signals (often downfield aromatic protons) and the appearance of the broad amino singlet around 5.0-6.0 ppm.
-
Impurity Watch: If "dimer" peaks appear (mass ~400+), the starting material self-coupled (unlikely with Nitro route).
Troubleshooting & Safety
-
Pressure Buildup: Step 2 generates N₂ gas. Use a microwave vial with a pressure-release rating of at least 20 bar. Do not fill the vial more than 50% volume.
-
Incomplete Reduction: If TLC shows intermediate hydroxylamine (often a spot just below the product), extend MW time by 5 minutes or add fresh hydrazine.
-
Thermal Runaway: Microwave heating of ionic liquids or highly polar catalysts (like FeCl₃ in EtOH) is very efficient. Use "High Absorption" settings carefully; ramp temperature over 2 minutes.
References
-
Microwave-Assisted Amide Coupling
-
Nitro Reduction Strategy
-
Benzamide Scaffold Relevance (HDAC Inhibitors)
- Title: Preparation method of 3-amino-4-methoxybenzaniline (Isomer analog protocol).
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side products during 4-Amino-3-methoxy-N-phenylbenzamide purification
Welcome to the technical support center for the purification of 4-Amino-3-methoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzamide derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side products and achieve high purity in your experiments.
Introduction: The Critical Role of Purity
4-Amino-3-methoxy-N-phenylbenzamide is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount, as even minor impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide will equip you with the knowledge to anticipate and address common purification hurdles, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Synthesis & Initial Purification
Q1: What are the most likely impurities I might encounter after the synthesis of 4-Amino-3-methoxy-N-phenylbenzamide?
A1: Impurities can originate from starting materials, side reactions during the amide bond formation, or the subsequent nitro group reduction. Based on a common synthetic route starting from 3-methoxy-4-nitrobenzoic acid and aniline, you should be aware of the following potential impurities:
-
Starting Materials: Unreacted 3-methoxy-4-nitrobenzoic acid and aniline.[1]
-
Isomeric Impurities: If the starting 3-methoxy-4-nitrobenzoic acid is not pure, you may have isomeric benzamides in your product mixture. For example, impurities from the nitration of 3-methoxybenzoic acid could lead to the formation of other isomers.
-
Side Products from Amide Formation:
-
Diacylation Product: Reaction of two equivalents of the activated carboxylic acid with one molecule of aniline.
-
Hydrolysis Product: If water is present during the activation of the carboxylic acid (e.g., with thionyl chloride), it can hydrolyze back to 3-methoxy-4-nitrobenzoic acid.
-
-
Side Products from Nitro Reduction:
-
Incomplete Reduction: The corresponding nitroso or hydroxylamine intermediates may be present if the reduction is not complete.[2]
-
Azo/Azoxy Compounds: These can form through the condensation of the intermediate nitroso and hydroxylamine species, particularly if the reaction conditions are not carefully controlled.[2]
-
Dehalogenation Products (if applicable): If the synthesis starts from a halogenated precursor, reductive dehalogenation can be a side reaction.[3][4][5]
-
Q2: My crude product is a dark, oily substance instead of a solid. What could be the cause?
A2: The formation of an oil or tar-like substance often points to the presence of significant impurities that depress the melting point of the mixture and inhibit crystallization. Common culprits include:
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and can lead to an oily product.
-
Polymeric Byproducts: Certain reaction conditions can favor the formation of polymeric materials.[1]
-
Excess Reagents: Unreacted starting materials or coupling reagents can contribute to the impure mixture.
Troubleshooting:
-
Thorough Extraction: Perform a rigorous aqueous work-up to remove water-soluble impurities and reagents.
-
Solvent Removal: Ensure complete removal of reaction solvents under high vacuum, possibly with gentle heating.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or diethyl ether. This can often help to crash out the desired product as a solid.
Troubleshooting Guide: Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds like 4-Amino-3-methoxy-N-phenylbenzamide.[6][7]
Problem 1: My compound will not dissolve in the hot recrystallization solvent.
-
Cause: The solvent is not polar enough to dissolve the compound even at elevated temperatures.
-
Solution:
-
Increase Polarity: Try a more polar solvent. For benzamides, common single solvents for recrystallization include ethanol, methanol, and ethyl acetate.[7]
-
Use a Solvent Mixture: Employ a two-solvent system.[8] Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol or acetone) and then add a hot "bad" solvent (in which it is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Problem 2: My compound "oils out" during cooling instead of forming crystals.
-
Cause: The solution is too supersaturated, or the melting point of the impure compound is lower than the temperature of the solution.
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Change Solvents: The chosen solvent system may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution.
-
-
Increase Concentration: If induction methods fail, the solution is likely too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Problem 4: The recrystallized product is still impure.
-
Cause: The chosen solvent did not effectively differentiate between the product and the impurities (i.e., the impurities were also insoluble in the cold solvent).
-
Solution:
-
Re-recrystallize: A second recrystallization using the same or a different solvent system can often improve purity.
-
Charcoal Treatment: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[9]
-
Recommended Recrystallization Solvents
Based on the structure of 4-Amino-3-methoxy-N-phenylbenzamide (an aromatic amide), the following solvents and solvent systems are good starting points for recrystallization experiments.
| Solvent/System | Rationale |
| Ethanol or Methanol | The polar nature of alcohols can effectively dissolve the amide at elevated temperatures, while the solubility often decreases significantly upon cooling. |
| Ethyl Acetate | A moderately polar solvent that can be effective for many amides. |
| Ethanol/Water | A common and effective two-solvent system. The compound is typically soluble in hot ethanol and insoluble in water. |
| Acetone/Hexanes | Another useful two-solvent system where acetone is the "good" solvent and hexanes is the "bad" solvent. |
Analytical Methods for Purity Assessment
Q3: How can I accurately determine the purity of my 4-Amino-3-methoxy-N-phenylbenzamide?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally a good starting point.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water |
Troubleshooting HPLC Analysis:
-
Peak Tailing: The basic amino group can interact with residual silanol groups on the silica-based column, causing peak tailing. Adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase or operating at a lower pH can mitigate this.[10]
-
Poor Resolution: If impurities co-elute with the main peak, try adjusting the gradient slope (make it shallower), changing the organic modifier (e.g., from acetonitrile to methanol), or using a column with a different stationary phase (e.g., a phenyl-hexyl column).[10]
Other useful analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major impurities.[13][14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.[14]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Visualizing the Purification Workflow & Potential Side Products
General Purification Workflow
Caption: A typical recrystallization workflow for the purification of a solid organic compound.
Potential Side Product Formation Pathways
Caption: Simplified reaction scheme showing potential side product formation during synthesis.
References
-
Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Tips and Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 63(1), 3-8.
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. (2025).
- Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. (2025, April 4).
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
-
3-Amino-4-methoxybenzanilide. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). CDC Stacks. Retrieved from [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. Retrieved from [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved from [Link]
-
Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. (2014). University of Arizona. Retrieved from [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
3-Amino-4-Methoxybenzamide 98.0%(HPLC). (n.d.). Pure Synth. Retrieved from [Link]
-
Aniline Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from [Link]
-
3-Methoxy-4-nitrobenzoic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences, 20(6), 4683.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Rasayan J. Chem, 10(2), 438-446.
-
3-Methoxy-4-nitrobenzoic acid, 98+%. (n.d.). Thermo Scientific Chemicals. Retrieved from [Link]
-
3-Methoxy-4-nitrobenzoic acid - High purity. (n.d.). Georganics. Retrieved from [Link]
-
4-Methoxy-N-(4-nitrobenzyl)aniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
aniline impurities. (2005, January 11). Sciencemadness Discussion Board. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. benchchem.com [benchchem.com]
- 14. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Column Chromatography for Benzamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on column chromatography for compound isolation and purification. Benzamide and its derivatives are a cornerstone in medicinal chemistry, making efficient and reliable purification paramount.[1] This document moves beyond simple instructions to explain the fundamental principles and causality behind each step, empowering you to troubleshoot and optimize your separations effectively.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a purification for benzamide derivatives.
Q1: What is the best stationary phase for purifying benzamide derivatives?
A1: For standard normal-phase chromatography, silica gel is the most common and effective stationary phase.[2][3] Its slightly acidic nature and high polarity make it well-suited for the moderate polarity of most benzamides. For reversed-phase applications, a C18 (Octadecylsilane) column is a robust starting point.[4] However, for benzamides, which contain aromatic rings, stationary phases like Phenyl or Pentafluorophenyl (PFP) can offer enhanced selectivity due to specific π-π interactions between the stationary phase and the analyte.[5][6]
Q2: How do I select the right mobile phase (eluent)?
A2: Mobile phase selection is critical and is almost always guided by preliminary analysis using Thin Layer Chromatography (TLC).[2]
-
Normal-Phase (Silica Gel): Start with a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate .[2] The goal is to find a solvent ratio that gives your target benzamide derivative an Rf value of approximately 0.3-0.4 on the TLC plate.[2] This Rf range typically ensures good separation and a reasonable elution time on the column.
-
Reversed-Phase (C18): The mobile phase is typically a mixture of an aqueous component (often water with a pH modifier) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) .[7] The choice of modifier (e.g., 0.1% formic acid or phosphoric acid) helps to ensure consistent ionization of the analytes, leading to sharper peaks.[8]
Q3: Why is Thin Layer Chromatography (TLC) so important before running a column?
A3: TLC is an indispensable scouting technique that saves significant time and resources. It serves three primary purposes:
-
Method Development: It allows you to quickly test various solvent systems to find the one that provides the best separation between your desired compound and impurities.[9]
-
Predicting Elution: The Rf value on a TLC plate helps predict the elution behavior on a column. A compound with a low Rf will elute later (require a more polar solvent), while a high Rf compound will elute earlier.
-
Monitoring Fractions: During the chromatography run, you will collect multiple fractions. TLC is used to analyze these fractions to determine which ones contain your pure compound.[2]
Q4: Should I use isocratic or gradient elution?
A4: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: Uses a single, constant solvent composition throughout the run. It is simple and ideal if your impurities are well-separated from your product on the TLC plate (i.e., they have very different Rf values).[10] The main drawback is that late-eluting compounds often form broad peaks due to diffusion.[11]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[11] This is highly recommended for complex mixtures or when compounds have a wide range of polarities.[12] It helps to sharpen the peaks of strongly retained compounds and significantly reduces the overall run time.[11][13]
Section 2: Core Protocols & Method Development
Here, we provide detailed, validated protocols for the most critical steps in column chromatography.
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is the foundation of a successful separation. The wet slurry method minimizes the risk of air bubbles and channels, which destroy resolution.[14][15]
Objective: To prepare a uniform, stable stationary phase bed for optimal separation.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (appropriate for your scale)
-
Initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate)
-
Glass rod
-
Funnel
-
Cotton or glass wool plug
-
Sand (optional, but recommended)
Procedure:
-
Column Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position. Use a level to confirm it is perfectly vertical.[16]
-
Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using the glass rod to gently push it into place. Add a small layer (approx. 1 cm) of sand on top of the plug. This creates a flat base for the stationary phase.
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, non-polar eluent to the silica gel to create a slurry with the consistency of a milkshake. Stir gently with a glass rod to break up clumps and release trapped air. Do not use a magnetic stirrer , as it can fracture the silica particles.
-
Pour the Slurry: Open the stopcock and add a few centimeters of the eluent to the column. Place a funnel on top of the column. Pour the silica slurry into the column in a single, continuous motion. Pouring down a glass rod held against the column wall can help prevent air bubbles.
-
Pack the Bed: Continuously tap the side of the column gently to encourage even settling of the silica gel. As the silica settles, drain the excess solvent from the bottom, ensuring the solvent level never drops below the top of the silica bed.[17]
-
Finalize the Column: Once the silica has settled into a stable bed, add a final layer of sand (approx. 1 cm) on top. This prevents the bed from being disturbed when you add more solvent or your sample. Drain the solvent until it is level with the top of the sand layer. The column is now ready for sample loading.
Protocol 2: Developing a Step-Gradient Elution Method
Objective: To systematically determine the solvent compositions needed to elute impurities and the target compound with optimal resolution.
Procedure:
-
Initial TLC Analysis: Spot your crude reaction mixture on a TLC plate. Develop the plate in a solvent system that gives your target compound an Rf of ~0.3-0.4. Let's assume a 80:20 Hexane:Ethyl Acetate mixture works well.
-
Select Starting Polarity: Choose a starting eluent that is significantly less polar than the one identified in Step 1. For example, 95:5 Hexane:Ethyl Acetate. This ensures all compounds, including non-polar impurities, bind to the top of the column initially.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent (ideally the starting eluent) and carefully load it onto the top of the packed column.[15]
-
Run the First Step: Begin eluting the column with the starting solvent (95:5 Hexane:EtOAc). Collect fractions and monitor them by TLC. This step is designed to wash off very non-polar impurities.
-
Increase Polarity (Step 2): Once the non-polar impurities have eluted, switch to a more polar solvent mixture, such as 90:10 Hexane:EtOAc. Continue collecting and monitoring fractions.
-
Elute the Target Compound (Step 3): Switch to the solvent system that gave the ideal Rf on TLC (80:20 Hexane:EtOAc). Your target compound should now begin to elute from the column. Collect these fractions carefully.
-
Final Wash (Step 4): After your product has fully eluted, increase the polarity significantly (e.g., 50:50 Hexane:EtOAc or even 100% Ethyl Acetate) to wash off any highly polar impurities that remain on the column.[18]
-
Analyze and Combine: Run TLC on all collected fractions. Combine the fractions that contain only your pure product. Evaporate the solvent under reduced pressure to obtain the purified benzamide derivative.[2]
Section 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This section provides solutions to common problems in a direct Q&A format.
Problem Area 1: Poor Separation & Resolution
Q: My spots on the TLC plate looked well-separated, but all my column fractions are mixed. Why? A: This is a classic problem with several potential causes:
-
Column Overloading: You may have loaded too much crude material onto the column. The stationary phase has a finite capacity, and overloading it leads to broad, overlapping bands. As a rule of thumb, use a mass of silica gel that is at least 30-50 times the mass of your crude sample.
-
Poorly Packed Column: An unevenly packed column with channels or air pockets will cause the solvent to flow unevenly, ruining separation.[14] The only solution is to discard the column and pack a new one carefully.
-
Sample Loaded in a Strong Solvent: If you dissolve your sample in a solvent that is much more polar than the mobile phase, the sample will spread out in a wide band at the top of the column instead of adsorbing in a tight band.[19] Always use the least polar solvent possible to dissolve your sample for loading. If your compound is not soluble, consider "dry loading" by adsorbing it onto a small amount of silica gel first.[15]
Q: Two impurities are eluting very close to my product. How can I improve the separation? A: You need to increase the selectivity of your system.
-
Flatten the Gradient: A steep gradient can cause closely eluting compounds to merge. Try using a more shallow gradient, increasing the polarity in smaller increments (e.g., 2-5% steps instead of 10-20%).
-
Change the Solvent System: Sometimes, the hexane/ethyl acetate system doesn't provide enough selectivity. Try replacing ethyl acetate with dichloromethane or using a ternary system (e.g., Hexane/DCM/EtOAc) to fine-tune the polarity and interactions.
-
Consider a Different Stationary Phase: If solvent changes don't work, the issue may be the stationary phase. For aromatic benzamides, switching to a Phenyl or C18 column (in a reversed-phase setup) might provide the alternative selectivity needed for separation.[6]
Problem Area 2: Compound Elution Issues
Q: My compound isn't coming off the column, even after I've passed a large volume of the solvent that worked on TLC. A: There are two likely scenarios:
-
The Mobile Phase is Too Weak (Non-polar): The correlation between TLC Rf and column elution is good but not perfect. Your compound may be more strongly adsorbed on the column. Solution: Gradually increase the polarity of the mobile phase. If you are still not seeing your compound, do not be afraid to flush the column with a very polar solvent (like 100% ethyl acetate or even 5-10% methanol in DCM) to force everything off.[18]
-
The Compound Decomposed on the Column: Silica gel is acidic and can cause acid-sensitive compounds to degrade.[18] Solution: First, test for stability. Spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If you see a new spot at the baseline or streaking, your compound is likely unstable on silica. To purify it, you can either use a deactivated stationary phase (e.g., alumina) or add a small amount (0.1-1%) of a base like triethylamine to your mobile phase to neutralize the acidic sites on the silica.[18][20]
Q: My compound is eluting with the solvent front, even with pure hexane. A: This means your compound is too non-polar for a normal-phase system. It has very little affinity for the silica gel. Solution: You must switch to a reversed-phase chromatography setup. Using a C18 column with a polar mobile phase (like water/acetonitrile) will provide retention for your non-polar compound.
Problem Area 3: Peak Shape & Recovery
Q: My purified compound shows significant peak tailing in the collected fractions. What causes this? A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase.
-
Acid-Base Interactions: If your benzamide derivative has a basic functional group (like an amine), it can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Solution: Add a small amount (0.1-1%) of a competing base, such as triethylamine or pyridine, to your eluent. This will occupy the acidic sites and allow your compound to elute in a sharper band.[20]
-
High Concentration Effects: Overloading the column can also lead to tailing. Try running the purification with half the amount of crude material.
Q: My yield is very low, although the TLC showed a clean conversion. Where did my product go? A: Product loss can happen at several stages:
-
Irreversible Adsorption/Decomposition: As mentioned, the compound may have degraded or become permanently stuck to the column.[18]
-
Co-elution with an Invisible Impurity: An impurity that is not UV-active might be eluting with your product. If you combine fractions based only on UV visualization, you may be discarding fractions that appear clean but contain your product mixed with the impurity. Always confirm fraction purity with a more universal stain (like potassium permanganate) on your TLC plates.
-
Incorrect Fraction Combination: You may have been too conservative when combining fractions, discarding those with minor impurities that could have been re-purified. Always save all your fractions until the final product is isolated and characterized.[17]
Data & Visualization
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Role in Benzamide Purification |
| n-Hexane | 0.1 | Primary non-polar "weak" solvent.[7] |
| Dichloromethane (DCM) | 3.1 | Moderately polar solvent, good for dissolving many organics. |
| Ethyl Acetate (EtOAc) | 4.4 | Primary polar "strong" solvent, good H-bond acceptor.[7] |
| Acetone | 5.1 | Strong polar solvent, used for highly polar compounds or flushing. |
| Methanol (MeOH) | 5.1 | Very polar solvent, used in small amounts to dramatically increase eluent strength.[9] |
Diagram 1: Method Development Workflow
Caption: A typical workflow for purifying benzamides, from initial TLC analysis to final product isolation.
Table 2: Quick Troubleshooting Guide
| Symptom | Most Likely Cause(s) | Quick Solution(s) |
| Poor Separation | Column overloading; Poor packing; Wrong solvent system | Reduce sample load; Repack column; Re-optimize eluent with TLC |
| No Compound Elutes | Eluent is too non-polar; Compound decomposed | Increase eluent polarity (flush); Test stability on TLC, consider adding base |
| Peak Tailing | Acidic silanol interactions (for basic analytes) | Add 0.1-1% triethylamine to the eluent |
| Cracked Silica Bed | Solvent polarity changed too rapidly | Use a more gradual gradient; allow column to equilibrate between steps |
| Low Yield | Irreversible adsorption; Co-elution with non-UV active impurity | Flush column with very polar solvent; Use a different TLC stain for analysis |
Diagram 2: Troubleshooting Decision Tree for Poor Separation
Caption: A decision tree to diagnose the root cause of poor chromatographic separation.
References
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- BioProcess International. (2003). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Asfaw M. (2024). Column Packing in Chromatography: Essential Techniques and Effective Separation. Journal of Chromatogram Separation Techniques.
- JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). Column Packing and Preparation.
- LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?
- Dong, M. W., & Gant, J. R. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
- SIELC Technologies. (n.d.). Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Victoria. (n.d.). Column chromatography.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. veeprho.com [veeprho.com]
- 5. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biotage.com [biotage.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Rookie Mistakes [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. halocolumns.com [halocolumns.com]
- 20. biotage.com [biotage.com]
Technical Support Center: Stabilizing 4-Amino-3-methoxy-N-phenylbenzamide in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxy-N-phenylbenzamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of this compound in aqueous solutions. Our focus is on providing practical, scientifically-grounded solutions to prevent its degradation during your experiments.
Introduction
4-Amino-3-methoxy-N-phenylbenzamide is a complex molecule with functional groups susceptible to degradation in aqueous environments. The primary stability concerns for this aromatic amine and benzamide derivative are hydrolysis, oxidation, and photodegradation. Understanding the interplay of factors like pH, light exposure, temperature, and the presence of oxidizing agents is crucial for maintaining the integrity of your samples. This guide will walk you through the potential degradation pathways and provide actionable strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Amino-3-methoxy-N-phenylbenzamide in an aqueous solution?
A1: Based on its chemical structure, 4-Amino-3-methoxy-N-phenylbenzamide is susceptible to three main degradation pathways in aqueous solutions:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and alkaline conditions, which would yield 4-amino-3-methoxybenzoic acid and aniline.[1][2]
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products such as nitro or nitroso derivatives.[3][4] This process can be accelerated by dissolved oxygen, metal ions, and exposure to light.
-
Photodegradation: Aromatic amines can be degraded by exposure to light, particularly UV radiation.[5][6][7][8] This can lead to complex degradation pathways involving radical species.
Q2: How does pH affect the stability of 4-Amino-3-methoxy-N-phenylbenzamide solutions?
A2: The pH of your aqueous solution is a critical factor influencing the stability of 4-Amino-3-methoxy-N-phenylbenzamide.
-
Acidic Conditions (low pH): In acidic solutions, the amino group can be protonated. While this may offer some protection against oxidation, it can accelerate the hydrolysis of the amide bond.
-
Alkaline Conditions (high pH): In alkaline solutions, the degradation of aromatic amines can be more pronounced.[7] While the specific impact on this compound requires experimental verification, it is generally advisable to avoid strongly basic conditions.
-
Neutral pH: While seemingly benign, even at neutral pH, degradation can occur, especially over extended periods or in the presence of other stress factors like light and heat. For many amine-containing compounds, a slightly acidic pH (around 4-6) often provides the best balance of stability.
Q3: My solution of 4-Amino-3-methoxy-N-phenylbenzamide is turning yellow/brown. What is causing this discoloration?
A3: The development of a yellow or brown color is a common indicator of degradation, particularly oxidative degradation. The oxidation of the aromatic amino group often leads to the formation of colored quinone-imine or other chromophoric structures. This process is often catalyzed by light and the presence of trace metal ions.
Q4: What are the best practices for preparing and storing aqueous solutions of this compound?
A4: To ensure the stability of your 4-Amino-3-methoxy-N-phenylbenzamide solutions, we recommend the following:
-
Use high-purity water: Use deionized, distilled, or HPLC-grade water to minimize the presence of metal ions and other impurities that can catalyze degradation.
-
Control the pH: Prepare your solutions in a buffered system to maintain a consistent pH. A slightly acidic buffer (e.g., acetate or citrate buffer, pH 4-6) is a good starting point for stability studies.
-
Protect from light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Deoxygenate your solvent: For maximum stability, sparge your solvent with an inert gas like nitrogen or argon before preparing your solution to remove dissolved oxygen.
-
Store at low temperatures: Store your solutions at refrigerated temperatures (2-8 °C) to slow down the rate of all potential degradation reactions. For long-term storage, consider freezing (-20 °C or below), but be mindful of potential freeze-thaw cycle effects.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Problem 1: Rapid loss of parent compound concentration in solution.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis | 1. Analyze your samples at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability. 2. Use a buffered solution to maintain the optimal pH. | The rate of hydrolysis is often pH-dependent. Identifying the pH of minimum degradation is a key stabilization strategy.[1] |
| Oxidation | 1. Prepare solutions using deoxygenated water. 2. Add an antioxidant to your solution. Common choices include ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%). 3. Add a chelating agent like EDTA (0.01-0.05%) to sequester metal ions. | Antioxidants scavenge free radicals and reactive oxygen species, while chelating agents bind metal ions that can catalyze oxidation. |
| Photodegradation | 1. Conduct experiments under light-protected conditions (e.g., in a dark room or using amber glassware). 2. Compare the stability of a solution exposed to light with one kept in the dark. | This will confirm if light is a significant contributor to the degradation. Aromatic amines are known to be light-sensitive.[5][8] |
| Adsorption to Container | 1. Test different container materials (e.g., borosilicate glass vs. polypropylene). 2. Silanize glassware to reduce active sites for adsorption. | Highly active compounds can sometimes adsorb to the surface of containers, leading to an apparent loss of concentration in the solution. |
Problem 2: Appearance of unknown peaks in my chromatogram.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation Products | 1. Perform forced degradation studies (stress testing) to intentionally generate degradation products. Expose your compound to acid, base, peroxide, heat, and light.[1][3] 2. Analyze the stressed samples by LC-MS to identify the mass of the degradation products. | This systematic approach helps in tentatively identifying the degradation products and understanding the degradation pathways. |
| Impurity in Starting Material | 1. Re-evaluate the purity of your starting material using a high-resolution analytical technique. 2. Obtain a new, high-purity batch of the compound for comparison. | The "unknown" peak might be an impurity that was present from the synthesis of the compound. |
| Interaction with Excipients | 1. If your formulation contains other components, prepare a solution of the compound alone to see if the peak persists. 2. Investigate potential chemical incompatibilities between your compound and other formulation components. | Excipients can sometimes react with the active compound, leading to the formation of new adducts. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range of 3 to 9.
-
Sample Preparation: Prepare a stock solution of 4-Amino-3-methoxy-N-phenylbenzamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Dilute the stock solution in each buffer to a final concentration of 100 µg/mL.
-
Storage: Store the solutions at a constant temperature (e.g., 40 °C) and protect them from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent system at a concentration of 100 µg/mL.
-
Exposure: Place one set of samples in a photostability chamber that provides controlled light exposure (e.g., ICH Option 2). Wrap the second set of samples in aluminum foil to serve as dark controls.
-
Analysis: After a defined period of light exposure, analyze both the exposed and dark control samples by HPLC. A significant difference in the parent compound concentration between the two sets indicates photosensitivity.
Visualizing Degradation and Troubleshooting
Below are diagrams to help visualize the potential degradation pathways and the troubleshooting workflow.
Caption: Potential degradation pathways for 4-Amino-3-methoxy-N-phenylbenzamide.
Caption: A logical workflow for troubleshooting stability issues.
Concluding Remarks
The stability of 4-Amino-3-methoxy-N-phenylbenzamide in aqueous solutions is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental degradation pathways and the influence of environmental factors, you can design experiments that yield reliable and reproducible results. We encourage you to use this guide as a starting point for developing robust formulations and analytical methods for your specific application.
References
- Andreozzi, R., et al. (1995). Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines. RSC Publishing.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Chemical Society.
- ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
- Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-amino-3-ethoxy-N-ethylbenzamide. BenchChem.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
- BenchChem. (2025). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. BenchChem.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA.
- MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 5. Photocatalytic treatment of laboratory wastes containing aromatic amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving low purity issues in 4-Amino-3-methoxy-N-phenylbenzamide production
Topic: High-Purity Synthesis & Troubleshooting Guide Document ID: TSC-AMBZ-042 Status: Active Audience: Organic Chemists, Process Development Scientists[1]
Introduction & Diagnostic Overview
Welcome to the Technical Support Center for benzamide synthesis. This guide addresses the specific challenges in producing 4-Amino-3-methoxy-N-phenylbenzamide .
Researchers frequently encounter low purity (<95%) due to the amphoteric nature of the starting material (4-amino-3-methoxybenzoic acid) and the oxidative instability of the final electron-rich aniline product.[1] This guide prioritizes the Nitro-Reduction Route as the industry standard for high purity, while providing troubleshooting for the Direct Coupling Route .
Quick Diagnostic: What is your primary issue?
-
Symptom A: Product is a sticky, dark tar/oil. -> Likely oligomerization (Self-Coupling).[1]
-
Symptom B: Product contains white insoluble solids.[1] -> Urea contamination (if using EDC/DCC).[1]
-
Symptom C: Product turns pink/brown upon storage. -> Oxidative instability.[1]
-
Symptom D: Low yield with unreacted aniline.[1] -> Deactivated acid precursor.
Strategic Analysis: Route Selection
The root cause of low purity is often the synthetic pathway itself.
The "Self-Coupling" Trap (Direct Route)
Attempting to couple 4-amino-3-methoxybenzoic acid directly with aniline using standard reagents (EDC, HATU) is risky.[1] The starting material contains both a nucleophile (amine) and an electrophile (activated acid), leading to competitive oligomerization (Head-to-Tail coupling).[1]
The "Gold Standard" (Nitro-Reduction Route)
To guarantee high purity, you must mask the amine as a nitro group.
-
Coupling: 4-Nitro-3-methoxybenzoic acid + Aniline → 4-Nitro-Intermediate.[1]
-
Reduction: 4-Nitro-Intermediate → Target Product.
Visual Workflow: Route Comparison
Figure 1: Comparison of synthetic strategies. Route B eliminates competitive side-reactions.
Troubleshooting & FAQs
Module A: Coupling Reaction Issues
Q: I am using the Acid Chloride method (SOCl₂), but my yield is low. Why? A: The methoxy group at the 3-position can donate electron density, making the acid chloride slightly less reactive, but the main issue is likely hydrolysis .
-
Fix: Ensure thionyl chloride is fresh. After reflux, evaporate all excess SOCl₂ (use a toluene azeotrope) before adding aniline. If residual acid remains, it generates HCl, which protonates the aniline, rendering it non-nucleophilic [1].
Q: I used EDC/HOBt and have a persistent white solid in my product. A: This is likely DCU (Dicyclohexylurea) or DIU , a byproduct of carbodiimide coupling. It is notoriously difficult to remove by standard chromatography.[1]
-
Fix: Switch to EDC·HCl (water-soluble byproduct).[1] If you must use DCC, cool the reaction to 0°C to precipitate the urea, filter, then wash the filtrate with 1M HCl. Alternatively, recrystallize from cold Acetonitrile , in which ureas are often insoluble [2].
Q: Can I use HATU for this coupling? A: Yes, HATU is excellent for sterically hindered or electron-rich acids.[1]
-
Protocol: Use 1.1 eq HATU, 2.0 eq DIPEA in DMF.
-
Warning: Remove DMF completely (lyophilization or rigorous water wash) as residual DMF interferes with crystallization.[1]
Module B: Purification & Isolation
Q: My product is colored (Pink/Brown) instead of off-white. A: The 4-amino group is electron-rich and prone to air oxidation, forming quinoid-like impurities.[1]
-
Fix:
-
Perform all workups under inert atmosphere (N₂) where possible.
-
Add a pinch of sodium metabisulfite or ascorbic acid during the aqueous workup to scavenge oxidants.
-
Store the final product as an HCl salt (more stable) rather than the free base.
-
Q: How do I remove unreacted Aniline? A: Aniline has a similar polarity to the product, making column chromatography difficult.
-
Fix: Use an Acid Wash .[1] Dissolve crude in EtOAc and wash 3x with 1M HCl. The aniline will protonate and move to the aqueous layer.
-
Note: The product also has an amine, but the amide bond withdraws electron density, making the 4-amino group less basic than free aniline. However, control pH carefully (~pH 3-4) to avoid losing product.
-
Impurity Profile & Removal Strategy
| Impurity Type | Origin | Removal Strategy |
| Benzoic Acid Derivative | Hydrolysis of Acid Chloride or unreacted SM.[1] | Base Wash: Wash organic layer with sat.[1] NaHCO₃ or 1M NaOH.[1] |
| Aniline | Unreacted starting material.[1] | Acid Wash: Wash with dilute HCl (0.5M - 1M).[1] |
| Urea Byproducts | EDC/DCC coupling mechanism.[1][2] | Solvent Switch: Trituration with cold Et₂O or recrystallization from MeCN.[1] |
| Oligomers | Self-coupling (if using Amino-Acid route).[1] | Irreversible: Discard and switch to Nitro-Route. |
| Azo-Dimers | Incomplete reduction of Nitro intermediate.[1] | Chromatography: Elute with non-polar gradient (Hex/EtOAc); Azo compounds are usually colored (orange/red). |
Recommended Experimental Protocol
Target: 4-Amino-3-methoxy-N-phenylbenzamide Method: Nitro-Reduction Route (High Purity)[1]
Step 1: Amide Coupling
-
Activation: Suspend 4-nitro-3-methoxybenzoic acid (1.0 eq) in dry DCM. Add catalytic DMF (2 drops).[1]
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2h until gas evolution ceases (clear solution).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM.
-
Addition: Add Aniline (1.0 eq) and Triethylamine (1.5 eq) in DCM dropwise at 0°C. Stir at RT for 4h.
-
Workup: Wash with 1M HCl (removes aniline), then Sat. NaHCO₃ (removes acid), then Brine.[3] Dry over Na₂SO₄.[1]
-
Result: 4-Nitro-3-methoxy-N-phenylbenzamide (Intermediate).
Step 2: Reduction (Bechamp Conditions)
Why Iron (Fe)? It is milder than hydrogenation and avoids reducing the aromatic ring.
-
Setup: Dissolve Nitro intermediate in Ethanol/Water (4:1) .
-
Reagents: Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Reflux vigorously (80°C) for 2-4 hours. Monitor by TLC (Nitro is less polar; Amine is more polar/fluorescent).
-
Workup: Filter hot through Celite (to remove Iron sludge). Wash Celite with hot Ethanol.[1]
-
Isolation: Concentrate filtrate. Dissolve residue in EtOAc, wash with water.
-
Crystallization: Recrystallize from Ethanol/Hexane or Toluene to yield off-white crystals.[1]
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying and resolving impurity issues.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]
-
Bechamp Reduction Protocol: Org. Synth. 2010, 87, 199. (General procedure for nitro reduction using Fe/NH4Cl). [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][7] Organic Process Research & Development, 20(2), 140–177. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Investigation of Impurities in Peptide Pools [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
Mass spectrometry (LC-MS) fragmentation pattern of 4-Amino-3-methoxy-N-phenylbenzamide
Executive Summary
This guide provides a technical analysis of the mass spectral behavior of 4-Amino-3-methoxy-N-phenylbenzamide (
The presence of the electron-donating methoxy group at the 3-position significantly alters the fragmentation pathway compared to the standard benzamide core, stabilizing the acylium ion and creating a unique diagnostic signature.
Part 1: Structural Context & Theoretical Mass
Before interpreting spectra, we must establish the ionization physics governing this molecule.
| Feature | Specification |
| Chemical Formula | |
| Monoisotopic Mass | 242.1055 Da |
| Precursor Ion | m/z 243.1128 |
| Core Structure | Benzamide scaffold with an aniline linker ( |
| Substituents | 4-Amino (primary amine), 3-Methoxy (ether). |
| Ionization Site | Protonation preferentially occurs at the amide oxygen or the 4-amino nitrogen , leading to charge-directed cleavage. |
Part 2: Experimental Protocol (LC-MS/MS)
To replicate the fragmentation patterns described below, the following high-resolution parameters are recommended. This protocol ensures the generation of stable, reproducible diagnostic ions.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Settings (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[2]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical. Low CE preserves the parent; high CE reveals the deep aromatic structure.
Part 3: Fragmentation Pathway Analysis
The fragmentation of 4-Amino-3-methoxy-N-phenylbenzamide is dominated by the stability of the benzoyl moiety. Unlike simple benzamides, the 3-methoxy and 4-amino groups act as resonance stabilizers , preventing rapid degradation of the primary fragment.
Pathway A: The Primary Cleavage (Amide Hydrolysis)
Upon Collisional Induced Dissociation (CID), the vibrationally excited
-
Precursor: m/z 243.11
-
Neutral Loss: Aniline (
, 93 Da). -
Product Ion: m/z 150.05 (4-amino-3-methoxybenzoyl cation).
Pathway B: Secondary Fragmentation (Decarbonylation)
The stable acylium ion (m/z 150) possesses excess internal energy and undergoes further fragmentation.
-
Precursor: m/z 150.05
-
Neutral Loss: Carbon Monoxide (CO, 28 Da).
-
Product Ion: m/z 122.06 (4-amino-3-methoxyphenyl cation).
-
Significance: This confirms the presence of the carbonyl group attached directly to the aromatic ring.
-
Pathway C: The "Methoxy" Signature (Radical vs. Neutral)
This is the differentiator. In many ESI spectra (even-electron rule), we expect neutral losses. However, radical losses can occur if the aromatic system allows delocalization.
-
Precursor: m/z 122.06
-
Loss: Methyl radical (
, 15 Da). -
Product Ion: m/z 107 (Semiquinone-like radical cation).
-
Alternative: Loss of Formaldehyde (
, 30 Da) from the methoxy group is also possible, leading to m/z 92.
-
Part 4: Comparative Performance Guide
This section objectively compares the target molecule against its closest structural alternative (the non-methoxylated analog) to highlight diagnostic utility.
Comparison: Target vs. 4-Amino-N-phenylbenzamide
Scenario: You are screening a library of benzamide HDAC inhibitors and need to distinguish the 3-methoxy variant.
| Feature | Target Molecule (3-Methoxy) | Alternative (Des-methoxy) | Diagnostic Implication |
| Precursor | 243.11 | 213.10 | +30 Da mass shift identifies the methoxy group. |
| Base Peak (Fragment) | m/z 150 (Acylium) | m/z 120 (Acylium) | The base peak retains the +30 Da shift, confirming the modification is on the benzoyl ring, not the aniline ring. |
| Secondary Fragment | m/z 122 (Phenyl cation) | m/z 92 (Phenyl cation) | The stability of m/z 122 is higher due to the methoxy resonance, making it a more reliable quantifier in MRM methods. |
| Aniline Fragment | m/z 94 (Low Intensity) | m/z 94 (Low Intensity) | Both molecules release the same aniline group. If you see m/z 94 in both, the variation is strictly on the benzoyl core. |
Performance Verdict
-
Selectivity: The Target Molecule offers superior selectivity in MRM (Multiple Reaction Monitoring) modes. The transition 243 -> 150 is highly specific and less prone to background noise than the generic 213 -> 120 transition of the alternative.
-
Stability: The 3-methoxy group stabilizes the acylium ion, allowing for higher collision energies to be used without completely pulverizing the signal. This results in higher sensitivity (Signal-to-Noise ratio) compared to the des-methoxy alternative.
Part 5: Visualization of Pathways
The following diagrams illustrate the precise fragmentation logic and the recommended experimental workflow.
Diagram 1: Fragmentation Tree
This diagram traces the mass losses from the parent ion to the diagnostic fragments.
Caption: Fragmentation tree showing the dominant pathway (Solid lines) via amide cleavage and secondary CO loss.
Diagram 2: Experimental Workflow
A self-validating workflow for confirming the identity of the molecule.
Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of the target analyte.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on amide bond cleavage and acylium ion stability).
-
NIST Chemistry WebBook. 4-Amino-3-methylbenzoic acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as a reference for substituted benzamide fragmentation behavior).
- Holčapek, M., et al. (2010). Fragmentation behavior of N-phenylbenzamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Comparison of HPLC Retention Time Standards for 4-Amino-3-methoxy-N-phenylbenzamide
Executive Summary & Compound Profile
In the development of benzamide-based therapeutics—often utilized as histone deacetylase (HDAC) inhibitors or antiviral agents—4-Amino-3-methoxy-N-phenylbenzamide serves as a critical pharmacophore or synthesis intermediate.[1] Its analysis requires robust HPLC methodologies that can distinguish it from structural isomers (e.g., 3-amino-4-methoxy analogs) and synthesis byproducts (e.g., 4-amino-3-methoxybenzoic acid).[1]
This guide compares three distinct chromatographic approaches to standardize the retention time (RT) and purity analysis of this compound. By leveraging the specific physicochemical properties of the molecule—specifically the basic aniline moiety and the hydrophobic N-phenyl amide interface—we establish protocols for Quality Control (QC), Impurity Profiling, and LC-MS compatibility.[1]
Physicochemical Profile
| Parameter | Value (Approx.) | Chromatographic Implication |
| CAS Number | 59673-81-3 | Unique identifier for standard procurement.[1] |
| Molecular Weight | 242.27 g/mol | Suitable for UV and MS detection. |
| pKa (Base) | ~4.2 – 4.7 (Aniline NH₂) | Ionized at pH < 3.0; Neutral at pH > 6.0. |
| LogP | ~2.5 – 2.8 | Moderate hydrophobicity; retains well on C18. |
| UV Max | 254 nm, 280 nm | Strong absorption due to conjugated benzamide system. |
Comparative Analysis of HPLC Methodologies
The following table contrasts three methodologies. Method A is the recommended "Gold Standard" for routine retention time standardization due to its robustness. Method B offers orthogonal selectivity for separating regioisomers, while Method C is optimized for mass spectrometry.
Performance Comparison Matrix
| Feature | Method A: Acidic C18 (Standard QC) | Method B: Phenyl-Hexyl (Isomer Resolution) | Method C: High pH C18 (Retention Focus) |
| Stationary Phase | C18 (End-capped) | Phenyl-Hexyl | C18 (Hybrid Particle) |
| Mobile Phase A | 0.1% Phosphoric Acid or TFA | 10mM Ammonium Formate (pH 3.[1]0) | 10mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Selectivity Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity (Neutral State) | |
| Est.[1] Retention Time | 4.5 – 5.5 min | 5.0 – 6.2 min | 7.0 – 9.0 min |
| Peak Shape (Tailing) | Excellent ( | Good ( | Excellent ( |
| Primary Use Case | Routine Purity & Quantitation | Separating 3-amino vs 4-amino isomers | Maximizing retention of polar impurities |
Expert Insight: The aniline nitrogen is prone to interacting with free silanols on silica columns, causing peak tailing. Method A uses low pH to protonate the amine (making it cationic) and suppress silanol ionization, ensuring sharp peaks.[1] Method B exploits the
-electron systems of the two phenyl rings in the analyte, providing unique selectivity against non-aromatic impurities.[1]
Detailed Experimental Protocols
Method A: The "Gold Standard" Protocol (Acidic C18)
This protocol is designed to be self-validating.[1] If the Retention Time (RT) drifts by >5%, the system equilibration or mobile phase pH is likely the cause.[1]
Reagents:
-
Standard: 4-Amino-3-methoxy-N-phenylbenzamide (>98% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1] Phosphoric Acid (85%).
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
Mobile Phase Preparation:
-
Solvent A: Water + 0.1%
(pH ~2.5). -
Solvent B: Acetonitrile.
Gradient Table:
| Time (min) | % Solvent B | Step Type | Description |
|---|---|---|---|
| 0.00 | 10 | Isocratic | Initial hold |
| 8.00 | 90 | Linear | Elution of main peak |
| 10.00 | 90 | Isocratic | Wash |
| 10.10 | 10 | Step | Re-equilibration |
| 14.00 | 10 | Isocratic | Ready for next injection |[1]
Expected Result: The main peak should elute between 4.8 and 5.2 minutes .
Method B: Orthogonal Separation (Phenyl-Hexyl)
Use this method if you suspect the presence of regioisomers (e.g., 3-amino-4-methoxy analog), which often co-elute on C18 columns.[1]
Modifications from Method A:
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl.[1]
-
Mobile Phase B: Methanol (Methanol enhances
selectivity compared to ACN).[1] -
Gradient: Slower ramp (10% to 70% B over 15 minutes).
Mechanism: The Phenyl-Hexyl phase interacts distinctively with the electron-rich methoxy and amino groups on the aromatic ring.[1] The 4-amino isomer typically elutes differently than the 3-amino isomer due to steric accessibility to the stationary phase.[1]
Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method and the validation loop required to ensure data integrity.
Figure 1: Decision matrix for HPLC method selection and validation loop.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine.[1] | Lower pH to < 3.0; Increase buffer ionic strength (add 20mM |
| Doublet / Split Peak | Sample solvent mismatch. | Dissolve sample in initial mobile phase (10% ACN) rather than 100% ACN. |
| Retention Time Drift | Temperature fluctuation or pH instability. | Use a column oven (30°C); Ensure buffer is fresh. |
| Ghost Peaks | Carryover from previous run. | Add a needle wash step (50:50 MeOH:Water) between injections. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8426, 3-Amino-4-methoxybenzanilide. (Note: Isomer synonymy verification). Retrieved from [1]
-
BenchChem (2025). Purity Analysis of Benzamide Derivatives by HPLC: Troubleshooting & Optimization. Retrieved from [1]
-
Li, H., et al. (2016). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. (Provides synthesis and characterization data for 4-amino-3-methoxy-N-phenylbenzamide, Compound 1f). PMC. Retrieved from [1]
-
BLD Pharm. Product Datasheet: 4-Amino-3-methoxy-N-phenylbenzamide (CAS 59673-81-3).[1][2] Retrieved from [1]
-
ChemicalBook. 4-Amino-3-methoxybenzanilide Properties and Suppliers. Retrieved from [1]
Sources
Publish Comparison Guide: FTIR Characterization of 4-Amino-3-methoxy-N-phenylbenzamide
The following guide details the FTIR characterization of 4-Amino-3-methoxy-N-phenylbenzamide , a specific benzamide derivative often utilized as an intermediate in the synthesis of kinase inhibitors and antiviral agents (e.g., Enterovirus 71 inhibitors).
This guide is structured to assist analytical chemists and synthetic researchers in validating the identity of this compound, distinguishing it from precursors, and troubleshooting common spectral anomalies.
Executive Summary
4-Amino-3-methoxy-N-phenylbenzamide (CAS: 59673-81-3) is a di-substituted benzamide featuring an electron-rich aniline core.[1][2] Its infrared spectrum is complex, dominated by the interplay between the primary amine (–NH₂), the secondary amide (–CONH–), and the methoxy ether (–OCH₃) functionalities.
Accurate characterization requires distinguishing the Amide I/II bands from the primary amine scissoring and identifying the specific C–O–C stretching vibrations of the methoxy group. This guide provides a comparative analysis against its metabolic precursor (4-Amino-3-methoxybenzoic acid ) to facilitate reaction monitoring.
Chemical Context & Functional Group Analysis
To interpret the spectrum, we must deconstruct the molecule into its constituent vibrational centers. The electron-donating nature of the 4-amino and 3-methoxy groups on the benzoyl ring creates a "push-pull" electronic effect that typically shifts the carbonyl frequency to lower wavenumbers compared to unsubstituted benzamides.
Structural Breakdown
-
Core Scaffold: N-Phenylbenzamide (Benzanilide).
-
Donor Group 1: Primary Amine (4-position)
N–H stretching (doublet) & bending. -
Donor Group 2: Methoxy (3-position)
C–O stretching (asymmetric/symmetric). -
Linker: Secondary Amide
C=O stretch (Amide I) & N–H bend (Amide II).
Characteristic Peak Assignment
The following data represents the characteristic vibrational modes expected for this compound in the solid state (KBr pellet or Diamond ATR).
A. High-Frequency Region (3500 – 3100 cm⁻¹)
This region contains the N–H stretching vibrations.
-
~3450 & 3350 cm⁻¹ (Primary Amine): The free primary amine (–NH₂) on the benzoyl ring typically exhibits two sharp bands corresponding to asymmetric and symmetric stretching.
-
~3300 cm⁻¹ (Secondary Amide): A distinct, often sharper band attributed to the N–H stretch of the amide linkage (–CONH–). Note: Hydrogen bonding can broaden this peak and shift it to ~3250 cm⁻¹.
B. The Double Bond Region (1700 – 1500 cm⁻¹)
This is the "fingerprint" for the amide backbone and the most critical region for purity assessment.
-
1645 – 1655 cm⁻¹ (Amide I): The carbonyl (C=O) stretching vibration. This is lower than typical esters (~1720) or acids (~1680) due to resonance conjugation with the N-phenyl ring and the electron-donating methoxy/amino groups.
-
1610 – 1625 cm⁻¹ (NH₂ Scissoring): The bending vibration of the primary amine. This often appears as a shoulder or a distinct peak just below the Amide I band.
-
1530 – 1550 cm⁻¹ (Amide II): The N–H bending coupled with C–N stretching. This is a strong diagnostic band for secondary amides.
-
1500 – 1515 cm⁻¹ (Aromatic C=C): Ring breathing modes, enhanced by the N-phenyl substitution.
C. Fingerprint Region (1300 – 1000 cm⁻¹)
-
1240 – 1260 cm⁻¹ (Aryl Alkyl Ether): The asymmetric C–O–C stretch of the methoxy group attached to the aromatic ring.
-
1020 – 1040 cm⁻¹ (Symmetric C–O): The symmetric ether stretch.
Comparative Analysis: Product vs. Precursor
A critical application of FTIR in this context is monitoring the coupling reaction between 4-Amino-3-methoxybenzoic acid and Aniline .
| Feature | Precursor: 4-Amino-3-methoxybenzoic acid | Target: 4-Amino-3-methoxy-N-phenylbenzamide | Diagnostic Change |
| Carbonyl (C=O) | 1670–1690 cm⁻¹ (Carboxylic Acid dimer) | 1645–1655 cm⁻¹ (Amide I) | Shift to lower frequency; sharpening of peak. |
| OH / NH Region | 3300–2500 cm⁻¹ (Broad, carboxylic O-H trough) | 3450–3250 cm⁻¹ (Distinct sharp NH bands) | Disappearance of the broad "acid beard" (O-H stretch). |
| Amide II | Absent | 1530–1550 cm⁻¹ (Strong) | Appearance of new band indicating amide bond formation. |
| C-O Stretch | ~1280 cm⁻¹ (Acid C-O) | ~1250 cm⁻¹ (Ether C-O remains, Acid C-O vanishes) | Subtle shift; loss of acid C-O doublet. |
Experimental Methodology
To ensure high-quality spectral data, the following protocol is recommended.
Protocol: Solid-State Analysis (KBr Pellet)
-
Preparation : Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture (water interferes with the Amide I/II region).
-
Mixing : Grind 1–2 mg of 4-Amino-3-methoxy-N-phenylbenzamide with 100 mg of spectroscopic grade KBr (Potassium Bromide) in an agate mortar.
-
Pelletizing : Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition : Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
-
Baseline Correction : Apply automatic baseline correction to flatten the scattering slope common in pellet samples.
Protocol: ATR (Attenuated Total Reflectance)
-
Crystal : Diamond or ZnSe.
-
Pressure : Apply high pressure to ensure contact, as the amide is a crystalline solid.
-
Note : Peak positions in ATR may shift slightly (2–5 cm⁻¹) to lower wavenumbers compared to transmission (KBr) data due to the wavelength-dependent depth of penetration.
Visualization: Spectral Assignment Logic
The following diagram illustrates the logical flow for assigning peaks in the spectrum of this specific benzamide derivative.
Caption: Logic tree for validating the presence of amine, amide, and methoxy functional groups in the target molecule.
Troubleshooting & Artifacts
-
Broadening at 3400 cm⁻¹ : Indicates sample hydration. The primary amine and amide NH groups are hygroscopic. Dry the sample.
-
Split Amide I Peak : If the peak at 1650 cm⁻¹ appears as a doublet, it may indicate polymorphism (different crystal packing) or the presence of unreacted benzoic acid precursor (look for the 1680 cm⁻¹ shoulder).
-
Missing Amide II : If the band at 1540 cm⁻¹ is weak or absent, ensure the product is not the ester analog (Methyl 4-amino-3-methoxybenzoate), which lacks the N–H bend.
References
-
National Institutes of Health (NIH) . Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. PMC. Available at: [Link]
-
Royal Society of Chemistry (RSC) . FTIR study of adsorption and photochemistry of benzamide. Phys. Chem. Chem. Phys. Available at: [Link]
-
NIST Chemistry WebBook . Infrared Spectrum of 4-Amino-3-methylbenzoic acid (Analog Reference). Available at: [Link]
-
MDPI . Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Molecules. Available at: [Link]
Sources
A Comparative Guide to Purity Validation of 4-Amino-3-methoxy-N-phenylbenzamide Using Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis for the purity validation of 4-Amino-3-methoxy-N-phenylbenzamide, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of this classical technique and objectively compare its performance against modern chromatographic methods, supported by illustrative experimental data and detailed protocols.
The Principle of Purity Determination via Elemental Composition
Elemental analysis, specifically CHNS(O) analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. The principle is straightforward: the experimentally determined elemental composition of a synthesized compound is compared against its theoretically calculated composition based on its molecular formula. For a pure compound, the experimental and theoretical values should closely align within an accepted tolerance.
4-Amino-3-methoxy-N-phenylbenzamide has the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol [1]. The theoretical elemental composition is therefore:
-
Carbon (C): 69.41%
-
Hydrogen (H): 5.82%
-
Nitrogen (N): 11.56%
-
Oxygen (O): 13.21%
Any significant deviation from these values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis process.
Experimental Workflow for Purity Validation by Elemental Analysis
The following is a detailed protocol for the determination of the elemental composition of 4-Amino-3-methoxy-N-phenylbenzamide using a modern elemental analyzer. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.
Instrumentation and Reagents
-
Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer, Elementar vario MACRO cube)
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
High-purity helium and oxygen
-
Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the 4-Amino-3-methoxy-N-phenylbenzamide sample is homogenous by grinding it to a fine powder.
-
Dry the sample in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to remove any residual volatile solvents.
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a microbalance. The precise weight is critical for accurate calculations.
-
Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.
-
-
Instrument Setup and Calibration:
-
Set up the elemental analyzer according to the manufacturer's instructions, ensuring the combustion and reduction tubes are packed correctly and the instrument is leak-tight.
-
Establish the correct furnace temperatures (typically around 900-1000 °C for combustion).
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition. A multi-point calibration is recommended to ensure linearity over the expected range.
-
-
Analysis:
-
Introduce the weighed sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample undergoes "flash combustion" in a pure oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
These gases are then passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The separated gases are detected by a thermal conductivity detector (TCD), and the resulting signals are integrated.
-
-
Data Analysis and Purity Assessment:
-
The instrument software calculates the percentage of C, H, and N based on the sample weight and the calibration.
-
Compare the experimental percentages with the theoretical values for 4-Amino-3-methoxy-N-phenylbenzamide.
-
A deviation of no more than ±0.4% is generally considered acceptable for a pure compound in a pharmaceutical setting.
-
Visualizing the Purity Validation Workflow
Caption: A flowchart illustrating the key stages in validating the purity of 4-Amino-3-methoxy-N-phenylbenzamide using elemental analysis.
Comparative Analysis: Elemental Analysis vs. High-Performance Liquid Chromatography (HPLC)
While elemental analysis provides a bulk assessment of purity, it is crucial to understand its strengths and limitations in comparison to other widely used techniques like High-Performance Liquid Chromatography (HPLC).
Specificity and Impurity Detection
A significant limitation of elemental analysis is its lack of specificity. It provides an overall purity value but cannot identify or quantify individual impurities. For instance, an impurity with a similar elemental composition to the API may go undetected.
Potential impurities in the synthesis of 4-Amino-3-methoxy-N-phenylbenzamide could include:
-
Starting materials: 3-nitro-4-chloro-benzoic acid, aniline.
-
Intermediates: 3-nitro-4-chloro-benzanilide, 3-nitro-4-methoxy-benzanilide[2][3][4].
-
Isomeric impurities: Positional isomers formed during synthesis.
HPLC, particularly with a diode-array detector (DAD) or mass spectrometry (MS), excels in this area. It can separate the main compound from its impurities, allowing for their individual identification and quantification[5][6][7].
Quantitative Data Comparison
To illustrate the comparative performance, consider the following hypothetical data for a batch of 4-Amino-3-methoxy-N-phenylbenzamide:
| Parameter | Elemental Analysis Results | HPLC-DAD Results |
| Purity Assessment | Provides a single purity value based on elemental composition. | Provides a purity value and quantifies individual impurities. |
| Experimental Purity | 99.7% | 99.6% |
| Impurity Profile | Not available. | Impurity A (Starting Material): 0.15%Impurity B (Isomer): 0.10%Unknown Impurity: 0.15% |
| Limit of Detection (LOD) | Dependent on the overall change in elemental composition. | Typically in the range of 0.01-0.05% for individual impurities. |
| Specificity | Low. Cannot distinguish between impurities with similar elemental compositions. | High. Can separate and identify structurally similar compounds. |
Logical Relationship in Purity Assessment
The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram illustrates the logical relationship between the information provided by each technique and the overall purity assessment.
Caption: A diagram showing how elemental analysis and HPLC provide complementary information for a comprehensive purity assessment.
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis remains a valuable and cost-effective tool for confirming the elemental composition and providing a bulk purity assessment of 4-Amino-3-methoxy-N-phenylbenzamide. Its strength lies in its ability to quickly verify that the synthesized compound has the correct empirical formula.
However, for comprehensive purity validation in a pharmaceutical context, elemental analysis should be used in conjunction with a more specific technique like HPLC. HPLC provides a detailed impurity profile, which is essential for understanding the safety and stability of the API. An integrated approach, leveraging the strengths of both techniques, ensures a robust and reliable purity validation that meets the stringent requirements of the pharmaceutical industry.
References
-
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 412-416. Retrieved from [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Elementar. (n.d.). vario MACRO cube. Retrieved from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. (n.d.). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
-
Patsnap. (2025, August 21). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and validation of a stability-indicating HPLC method for the determination of related substances of benzydamine hydrochloride in oral spray. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide. Retrieved from [Link]
Sources
- 1. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. jelsciences.com [jelsciences.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
